Product packaging for Clindamycin (hydrochloride monohydrate)(Cat. No.:)

Clindamycin (hydrochloride monohydrate)

Cat. No.: B12513860
M. Wt: 479.5 g/mol
InChI Key: KWMXKEGEOADCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Lincosamide Chemical Discovery and Derivation

The history of the lincosamide class of antibiotics begins with the discovery of its parent compound, lincomycin (B1675468). britannica.com In 1962, scientists isolated lincomycin from a soil bacterium, Streptomyces lincolnensis, found in a soil sample from Lincoln, Nebraska. britannica.comwikipedia.orgnih.gov This natural product was the first of the lincosamide class to be identified. nih.gov Following its discovery, lincomycin was approved for clinical use in the United States in 1967 for treating infections caused by Gram-positive bacteria. nih.govnih.gov

While lincomycin proved effective, the quest for compounds with improved properties led to further research. drugbank.comchemicalbook.com This resulted in the semi-synthetic modification of the natural product. wikipedia.org In 1966, researchers at Upjohn first synthesized clindamycin (B1669177) by chemically altering lincomycin. wikipedia.orgacs.org This new compound was created through the 7(S)-chloro-substitution of the 7(R)-hydroxyl group of lincomycin. wikipedia.orgwikipedia.org Clindamycin was introduced to the market in 1968 and was approved by the U.S. Food and Drug Administration (FDA) in 1970. nih.govwikipedia.org Due to its improved characteristics, clindamycin has largely replaced lincomycin in clinical practice. drugbank.comresearchgate.net

Chemical Classification and Distinctive Structural Features within Lincosamide Family

Clindamycin is classified as a lincosamide antibiotic. wikipedia.orgdroracle.ai The fundamental structure of lincosamides consists of an amino acid, specifically a 4'-alkyl substituted L-proline derivative (a pyrrolidine (B122466) ring), linked to an amino sugar, a pyranose moiety known as methylthio-lincosamide, via an amide bond. wikipedia.orgnih.govnih.gov

The lincosamide family includes lincomycin, clindamycin, and pirlimycin (B1678455). wikipedia.org Clindamycin is a semi-synthetic derivative of lincomycin, the naturally occurring parent compound. wikipedia.orgnih.gov The defining structural difference between the two is a single substitution at the C7 position of the sugar moiety. wikipedia.orgtcichemicals.com In lincomycin, this position features a hydroxyl (-OH) group with an (R) stereochemical configuration. wikipedia.orgwikipedia.org To create clindamycin, this hydroxyl group is chemically replaced by a chlorine atom, which results in an inversion of the stereochemistry at this center to the (S) configuration. wikipedia.orgtcichemicals.comyoutube.com This seemingly minor alteration makes clindamycin a more potent antibacterial agent compared to lincomycin. nih.gov

Table 1: Structural Comparison of Lincomycin and Clindamycin

Feature Lincomycin Clindamycin
Source Natural product from Streptomyces lincolnensis wikipedia.org Semi-synthetic derivative of lincomycin wikipedia.org
C7 Substituent Hydroxyl (-OH) group wikipedia.org Chlorine (Cl) atom wikipedia.org

| C7 Stereochemistry | (R) configuration wikipedia.org | (S) configuration wikipedia.orgwikipedia.org |

Precise Chemical Nomenclature and Stereochemical Attributes of Clindamycin (hydrochloride monohydrate)

The precise chemical identity of a compound is defined by its systematic nomenclature and stereochemical properties. Clindamycin is a complex molecule with multiple chiral centers, giving it specific stereoisomeric properties. wisc.edumasterorganicchemistry.com

The International Union of Pure and Applied Chemistry (IUPAC) name for the active moiety is (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide. nih.gov When prepared as a hydrochloride monohydrate salt, its full IUPAC name is Methyl 7-chloro-6,7,8-trideoxy-6-{[(4R)-1-methyl-4-propyl-L-prolyl]amino}-1-thio-L-threo-α-D-galacto-octopyranoside hydrochloride monohydrate. wikipedia.org

A key stereochemical feature is the inversion of configuration at the C7 carbon from (R) in the parent lincomycin to (S) in clindamycin during its synthesis. youtube.com The clindamycin molecule contains a total of nine chiral carbons, which results in a large number of possible stereoisomers. wisc.edu The specific arrangement of these centers is crucial for its biological function.

Table 2: Chemical Identification of Clindamycin Hydrochloride Monohydrate

Identifier Value
CAS Number 58207-19-5 spectrumchemical.comscbt.com
Molecular Formula C₁₈H₃₃ClN₂O₅S·HCl·H₂O scbt.com
Molecular Weight 479.46 g/mol nih.govscbt.com
IUPAC Name (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride;hydrate nih.gov

| Chiral Centers | 9 wisc.edu |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36Cl2N2O6S B12513860 Clindamycin (hydrochloride monohydrate)

Properties

IUPAC Name

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClN2O5S.ClH.H2O/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMXKEGEOADCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of Clindamycin Hydrochloride Monohydrate

Total Synthesis Approaches to the Lincosamide Core Structure

The total synthesis of complex natural products like the lincosamide core is a significant challenge in organic chemistry. The approaches to constructing this framework, which consists of an amino acid and an aminosugar, can be broadly categorized into linear and convergent strategies. rcsb.org

Table 1: Comparison of Linear vs. Convergent Synthesis Approaches

FeatureLinear SynthesisConvergent Synthesis
Strategy Reactants are added sequentially in a stepwise manner. youtube.comchemistnotes.comKey fragments are synthesized independently and then combined. wikipedia.orgchemistnotes.com
Efficiency Longer and less efficient due to the cumulative loss of product at each step. differencebetween.comyoutube.comShorter and more efficient, with higher overall yields. differencebetween.comchemistnotes.com
Yield The overall yield decreases exponentially with the number of steps. wikipedia.orgThe overall yield is significantly higher as it is the product of the yields of fewer, shorter synthetic sequences. wikipedia.org
Application to Lincosamides Involves a long sequence of reactions to build the entire molecule from a single starting point.Involves separate synthesis of the amino acid and sugar fragments, followed by amide bond formation. wikipedia.orgnih.gov

The stereochemistry of the lincosamide core is crucial for its biological activity. Achieving the correct stereoisomer requires precise control during synthesis, often accomplished through stereoselective transformations and the use of chiral starting materials.

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products like amino acids and sugars, which can be used as starting materials in synthesis. nih.govnumberanalytics.com This strategy provides an efficient route to complex chiral molecules by incorporating a pre-existing stereocenter. numberanalytics.com For the synthesis of the pyrrolidine (B122466) portion of lincosamides, natural amino acids such as L-proline and (cis)-4-hydroxy-L-proline are common starting points from the chiral pool. nih.govresearchgate.net The use of these naturally chiral building blocks simplifies the synthesis and ensures high optical purity in the final product. nih.gov However, a potential drawback is that functionalization is limited to the positions available on the starting cyclic precursor. nih.gov

Fully synthetic routes have also been developed that enable broader structural exploration. nih.gov These routes often employ key stereoselective reactions. For instance, a stereoselective aldol (B89426) reaction has been used to couple key fragments during the synthesis of lincosamide analogs, establishing the correct stereochemistry at the newly formed bond. nih.gov

Semisynthetic Derivatization Strategies for Probing Molecular Interactions

Clindamycin (B1669177) itself is a semisynthetic product, derived from lincomycin (B1675468) through a targeted chemical modification. wikipedia.org This strategy of altering a naturally occurring scaffold has been widely employed to create a vast number of lincosamide derivatives, aiming to probe structure-activity relationships and overcome resistance mechanisms. nih.govresearchgate.net

The most significant modification in the development of clindamycin from lincomycin occurs at the C-7 position of the sugar moiety. This involves the stereospecific substitution of the (7R)-hydroxyl group with a chlorine atom, resulting in a (7S) configuration. wikipedia.org This single atomic substitution dramatically enhances the antibacterial potency and alters the metabolic profile of the molecule. nih.gov

Further derivatization at this position has been explored. A modular synthetic pathway allows for diversification at the C-7 position by using different starting materials in the key synthetic steps. chemrxiv.org For example, using 2-nitroethanol (B1329411) in a nitroaldol coupling reaction leads to the synthesis of an aminotetraol that serves as a precursor for lincosamides with non-natural substitutions at C-7. chemrxiv.org These studies are crucial for understanding how changes in this specific region of the molecule affect its interaction with the bacterial ribosome. chemrxiv.org

The pyrrolidine ring, the amino acid portion of the lincosamide structure, is another key target for modification. wikipedia.org Research has involved replacing the five-membered propyl-proline ring of clindamycin with four-, six-, or seven-membered cyclic amino acid amides. nih.gov

One of the most notable outcomes of this research is the development of pirlimycin (B1678455). In pirlimycin, the (2S-trans)-4-n-propylhygramide part of clindamycin is replaced by a (2S-cis)-4-ethylpipecolamide, which is a six-membered ring. nih.gov While pirlimycin shows nearly identical in vitro activity to clindamycin, this structural change leads to significant improvements in potency when tested in animal models. nih.gov The proline moiety of lincosamides is known to be positioned near the A-site of the ribosome, and prolonging the alkyl side chain at the C-4' position has been shown to increase biological activity, suggesting that these modifications directly influence the interaction with the ribosomal target. researchgate.net

Table 2: Examples of Pyrrolidine Ring Modifications in Lincosamides

Original Moiety in ClindamycinModified MoietyResulting AnalogKey Structural Change
(2S-trans)-4-n-propylhygramide (Five-membered ring)(2S-cis)-4-ethylpipecolamide (Six-membered ring)PirlimycinRing expansion from pyrrolidine to piperidine. nih.gov
(2S-trans)-4-n-propylhygramideFour-membered cyclic amino acid amideN/ARing contraction. nih.gov
(2S-trans)-4-n-propylhygramideSeven-membered cyclic amino acid amideN/ARing expansion. nih.gov

The lincosamide structure features a unique thio-sugar, methylthiolincosamide (MTL), connected to the proline moiety through an amide bond. wikipedia.orgnih.gov The glycosidic linkage and the sugar itself are critical for activity. The sulfur atom of the sugar moiety is known to interact with the 23S rRNA of the bacterial ribosome, highlighting the importance of this part of the molecule for binding. researchgate.net

A flexible, component-based synthetic route to the aminosugar fragment allows for diversification at the anomeric (C-1) position. chemrxiv.org Structure-activity relationship studies have revealed a subtle but important reliance on the C-1 thiomethyl substituent for potent antibacterial activity. chemrxiv.org Replacing this group with nearly isosteric alternatives, such as ethyl or chloromethyl groups, resulted in analogs with diminished activity. chemrxiv.org This indicates that the specific nature of the C-1 substituent is finely tuned for optimal interaction with the ribosomal target. chemrxiv.org

Green Chemistry Principles in Lincosamide Synthesis

The synthesis of lincosamide antibiotics, including clindamycin, has traditionally involved methods that utilize hazardous reagents and generate significant waste. The application of green chemistry principles aims to address these shortcomings by designing more efficient and environmentally benign synthetic routes. Key areas of focus include the development of eco-friendly solvent systems, the use of catalytic methodologies, maximization of atom economy, and minimization of waste.

Development of Eco-Friendly Solvent Systems and Catalytic Methodologies

A significant advancement in the green synthesis of lincosamides is the move away from conventional, often toxic, organic solvents and stoichiometric reagents towards more sustainable alternatives. Research has concentrated on enzymatic catalysis and the use of greener reaction media.

Enzymatic synthesis, particularly for the acylation and phosphorylation steps in modifying lincomycin and clindamycin, has shown considerable promise. The use of lipases, such as Candida antarctica lipase (B570770) B (CALB), has been explored for the regioselective acylation of clindamycin. These enzymatic reactions can often be performed in non-aqueous media, including less hazardous organic solvents or even solvent-free systems, which simplifies downstream processing and reduces solvent waste. For instance, the enzymatic synthesis of clindamycin phosphate (B84403) has been successfully demonstrated using CALB in 2-methyl-2-butanol, a more environmentally friendly solvent choice.

Ionic liquids (ILs) have also emerged as a viable alternative to traditional volatile organic compounds (VOCs) in lincosamide synthesis. Their low vapor pressure, high thermal stability, and ability to dissolve a wide range of substrates make them attractive green solvents. Studies have shown that enzymatic acylations of clindamycin can be effectively carried out in ionic liquids, leading to high yields and improved enzyme stability. The choice of ionic liquid can be tailored to optimize the reaction and facilitate product recovery.

Furthermore, efforts have been made to replace hazardous reagents used in conventional synthesis. A notable example is the conversion of lincomycin to clindamycin, which traditionally involves the use of triphenylphosphine (B44618) (PPh3) and carbon tetrachloride (CCl4) in the Appel reaction, a process that generates stoichiometric amounts of triphenylphosphine oxide waste. A greener, phosphine-free method has been developed, which avoids the use of this hazardous reagent, thereby simplifying purification and reducing the environmental impact of the synthesis.

Table 1: Comparison of Catalytic and Solvent Systems in Clindamycin Modification

Methodology Catalyst/Reagent Solvent System Key Advantages
Enzymatic Acylation Candida antarctica Lipase B (CALB) 2-Methyl-2-butanol High regioselectivity, mild reaction conditions, use of a greener solvent.
Enzymatic Acylation in ILs Lipase Ionic Liquids (e.g., [Bmim][BF4]) Enhanced enzyme stability, high yields, potential for solvent recycling.
Phosphine-Free Synthesis (COCl)2, Et3N Dichloromethane Avoids the use of triphenylphosphine and the generation of triphenylphosphine oxide waste.

Atom Economy and Waste Minimization in Synthetic Processes

The traditional synthesis of clindamycin from lincomycin involves a substitution reaction that, while effective, is not optimally atom-economical. The use of stoichiometric reagents, such as in the Appel reaction, inherently leads to the generation of significant amounts of byproducts that must be separated and disposed of, contributing to a high E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product.

The development of catalytic and more direct synthetic routes is a key strategy for improving atom economy. The aforementioned phosphine-free synthesis of clindamycin from lincomycin is a prime example. By eliminating the need for triphenylphosphine, the reaction avoids the formation of an equimolar amount of triphenylphosphine oxide as a byproduct, thus significantly increasing the atom economy and reducing waste.

While specific E-factor calculations for the industrial production of clindamycin are not always publicly available, the principles of green chemistry provide a clear framework for improving the process. The focus remains on replacing stoichiometric reagents with catalytic alternatives, minimizing the use of solvents or switching to greener options, and designing synthetic pathways that incorporate a greater proportion of the reactant atoms into the final product.

Molecular Mechanisms of Action: Elucidating Ribosomal Inhibition by Clindamycin Hydrochloride Monohydrate

Clindamycin (B1669177) Binding Site Characterization on the Bacterial Ribosome

The inhibitory action of clindamycin is contingent upon its specific binding to the 50S ribosomal subunit. nih.govpatsnap.comnih.govdrugbank.com This interaction occurs within a functionally critical region known as the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation. nih.govresearchgate.netmdpi.com

Interaction with the 23S Ribosomal RNA within the Peptidyl Transferase Center

Clindamycin directly interacts with the 23S ribosomal RNA (rRNA), a major structural and catalytic component of the 50S subunit. drugbank.comchemicalbook.comfda.gov Chemical footprinting and structural studies have identified specific nucleotides within the 23S rRNA that are crucial for clindamycin binding. nih.govnih.gov These include A2058, A2059, G2505, A2451, and A2602 (numbered according to E. coli rRNA). nih.govnih.gov The galactose sugar moiety of clindamycin forms direct and water-mediated hydrogen bonds with several of these nucleotides, including A2241, A2242, G2244, and G2687 in Cutibacterium acnes, which helps to stabilize the antibiotic-ribosome complex. dermatologytimes.com The propyl pyrrolidinyl group of clindamycin also engages in van der Waals interactions with the 23S rRNA. nih.gov

Kinetic analyses have revealed a two-step binding process. nih.gov Clindamycin initially interacts competitively with the A-site (aminoacyl site) of the ribosome, forming an initial complex (CI). nih.gov This is followed by a slower isomerization to a more stable complex (CI), where the drug is positioned closer to the P-site (peptidyl site). nih.gov In the initial CI complex, clindamycin protects nucleotides A2451 and A2602, both located within the A-site of the PTC. nih.gov In the more tightly bound CI complex, it strongly protects G2505, a key nucleotide in the P-site. nih.gov Additionally, nucleotides A2058 and A2059, situated near the entrance of the nascent peptide exit tunnel, are protected in both complexes. nih.gov

Impact on Ribosomal Translocation and Peptide Chain Elongation

By binding to the PTC, clindamycin fundamentally disrupts the process of protein synthesis, specifically targeting translocation and peptide chain elongation. patsnap.comnih.govmdpi.com

Interference with A-Site and P-Site tRNA Occupancy

Clindamycin's presence within the PTC sterically hinders the correct positioning of transfer RNA (tRNA) molecules at the A-site and P-site. patsnap.comnih.govdrugbank.comresearchgate.net The A-site is where the incoming aminoacyl-tRNA (carrying the next amino acid) binds, and the P-site holds the peptidyl-tRNA (carrying the growing polypeptide chain). Clindamycin interferes with the accommodation of the 3' end of the A-site tRNA. nih.gov Kinetic studies show that clindamycin initially competes with binding at the A-site and then shifts to a position that perturbs the P-site. nih.govresearchgate.net This disruption prevents the proper alignment of the tRNA molecules, which is essential for the subsequent steps of protein synthesis. researchgate.net

Structural Basis of Ribosomal Inhibition: Insights from Co-crystallography and Cryo-Electron Microscopy

High-resolution structural studies, including X-ray co-crystallography and cryo-electron microscopy (cryo-EM), have provided detailed atomic-level views of clindamycin bound to the bacterial ribosome. patsnap.comnih.govresearchgate.netmdpi.com These studies have visualized the precise interactions between clindamycin and the 23S rRNA nucleotides within the PTC. researchgate.netmdpi.com

Cryo-EM structures of clindamycin in complex with the E. coli and Cutibacterium acnes ribosomes have confirmed its binding site and mechanism of action. dermatologytimes.comnih.govnih.gov For instance, a 2.53 Å resolution cryo-EM structure of clindamycin bound to the C. acnes ribosome revealed how the galactose sugar moiety of the drug interacts directly and through water molecules with nucleotides of the 23S rRNA. nih.gov The propyl pyrrolidinyl group was shown to have van der Waals interactions with the rRNA. nih.gov These structures clearly demonstrate how clindamycin binding interferes with the proper orientation of the aminoacyl group of the A-site tRNA, which is necessary for peptide bond formation, and also physically blocks the path of the growing nascent peptide chain. researchgate.netnih.gov

Interactive Data Table: Key Ribosomal Interactions of Clindamycin

Interacting Component Specific Residues/Regions Type of Interaction Functional Consequence
23S rRNA (A-site) A2451, A2602 Protection from chemical probing Initial binding, interference with A-site tRNA occupancy
23S rRNA (P-site) G2505 Strong protection from chemical probing Stabilized binding, interference with P-site tRNA positioning
23S rRNA (Exit Tunnel) A2058, A2059 Protection from chemical probing Blockage of nascent peptide progression
23S rRNA (C. acnes) A2241, A2242, G2244, G2687 Hydrogen bonding (direct and water-mediated) Stabilization of the antibiotic-ribosome complex

High-Resolution Structural Analysis of Ribosome-Clindamycin Complexes

High-resolution structural techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), have been pivotal in defining the precise interactions between clindamycin and the bacterial ribosome. nih.govnih.govnih.gov These studies reveal that clindamycin binds within the peptidyl transferase center (PTC) on the 50S subunit. nih.govmdpi.com The binding site is strategically located at the entrance to the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge. google.com.na

Clindamycin's binding pocket is primarily composed of 23S ribosomal RNA (rRNA). Specific nucleotide residues are crucial for anchoring the drug molecule. In Escherichia coli, key interactions involve nucleotides A2058, A2059, A2503, and G2505. nih.govnih.gov The galactose sugar moiety of clindamycin establishes contacts with A2058 and A2503, while the bridging amine can form a hydrogen bond with the ribose of G2505. nih.gov The propyl pyrrolidinyl portion of clindamycin extends towards the A-site of the PTC, where it is thought to sterically clash with the incoming aminoacyl-tRNA, thereby inhibiting its proper placement. pnas.org

Chemical footprinting experiments have further illuminated the dynamics of clindamycin binding. These studies suggest a two-step process: an initial, rapid interaction with the A-site of the ribosome, followed by a slower isomerization to a more tightly bound state that is located closer to the P-site. nih.gov In the initial complex, clindamycin protects nucleotides A2451 and A2602 (both in the A-site) from chemical modification. nih.gov In the subsequent, more stable complex, it strongly protects G2505, a nucleotide associated with the P-site. nih.gov Throughout both states, nucleotides A2058 and A2059 at the entrance of the exit tunnel remain protected. nih.gov

Conformational Changes Induced by Clindamycin Binding to Ribosomal Subunits

The binding of clindamycin to the 50S ribosomal subunit is not a simple lock-and-key fit; it induces subtle yet functionally significant conformational changes within the ribosome. These structural alterations are a key aspect of its inhibitory mechanism. Structural data from studies on E. coli ribosomes show that upon clindamycin binding, nucleotides 2504-2507 shift their positions relative to their conformation in the unbound state. nih.govpnas.org

This induced fit allows for an optimal positioning of the clindamycin molecule, enhancing van der Waals contacts and preserving crucial hydrogen bonds with the rRNA. nih.gov For example, the reorientation of these nucleotides allows the bridging amine of clindamycin to form a hydrogen bond with the O4' of G2505's ribose. nih.gov By stabilizing a particular conformation of the PTC, clindamycin effectively prevents the precise alignment of the aminoacyl- and peptidyl-tRNAs, which is necessary for the catalytic process of peptide bond formation. mdpi.com This steric hindrance is a primary contributor to the inhibition of protein synthesis.

Comparison with Other Protein Synthesis Inhibitors at the Molecular Level

Clindamycin is part of the Macrolide-Lincosamide-Streptogramin B (MLSB) group of antibiotics, which share an overlapping binding site within the 50S ribosomal subunit. nih.govyoutube.com Despite this, their molecular interactions and the precise consequences of their binding differ.

Lincomycin (B1675468) : As the parent compound from which clindamycin is derived, lincomycin has a very similar binding mode and mechanism. nih.govnih.gov The key structural difference is the substitution of a chlorine atom for a hydroxyl group at the C7 position in clindamycin, which enhances its antibacterial potency. nih.govslideshare.net This substitution leads to minor differences in interaction; for instance, clindamycin lacks certain interactions with nucleotide A2062 that are observed with lincomycin, possibly due to steric effects from the chlorine atom. nih.govmdpi.com

Macrolides (e.g., Erythromycin) : Macrolides like erythromycin (B1671065) also bind to the 50S subunit in the NPET. nih.gov While their binding site overlaps with clindamycin, particularly around nucleotide A2058, their primary inhibitory action is to block the passage of the elongating polypeptide chain through the exit tunnel, rather than directly inhibiting peptide bond formation at the PTC. google.com.nanih.gov

Streptogramins : This class consists of two components, A and B, which bind synergistically. Streptogramin A binds to the PTC, inducing a conformational change that increases the affinity for streptogramin B, which in turn binds deeper in the exit tunnel, blocking peptide elongation. nih.gov This cooperative and synergistic action is distinct from the mechanism of clindamycin, which acts as a single agent.

The following table provides a comparative summary of these inhibitors:

Inhibitor Primary Binding Site (50S Subunit) Key Interacting rRNA Nucleotides (E. coli) Primary Molecular Mechanism
Clindamycin Peptidyl Transferase Center (A-site/P-site overlap)A2058, A2059, A2451, G2505, A2602Inhibits peptide bond formation by sterically hindering tRNA positioning. nih.govmdpi.com
Lincomycin Peptidyl Transferase Center (A-site/P-site overlap)A2058, A2059, A2062Similar to clindamycin, inhibits peptide bond formation. nih.govnih.gov
Erythromycin Nascent Peptide Exit TunnelA2058, A2059Blocks elongation by obstructing the nascent peptide exit tunnel. nih.gov
Chloramphenicol Peptidyl Transferase Center (A-site)A2451, C2452Inhibits peptide bond formation by interfering with A-site tRNA binding. nih.govresearchgate.net
Streptogramin A Peptidyl Transferase CenterOverlaps with clindamycin siteInduces conformational change to enhance Streptogramin B binding. nih.gov
Streptogramin B Nascent Peptide Exit TunnelA2062, C2610Blocks the exit of the nascent polypeptide chain. nih.gov

Mechanisms of Antimicrobial Resistance at the Molecular and Genetic Levels

Target Site Modification: Ribosomal RNA Methylation

The principal mechanism of acquired resistance to clindamycin (B1669177) involves the enzymatic modification of its binding site on the bacterial ribosome, which prevents the antibiotic from interfering with protein synthesis.

A predominant mechanism of resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics is conferred by the expression of erm (erythromycin ribosome methylase) genes. nih.govnsf.gov These genes encode for a family of methyltransferase enzymes that utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. researchgate.net The enzyme specifically targets and dimethylates an adenine (B156593) residue at position A2058 (E. coli numbering) within the peptidyl transferase center of the 23S ribosomal RNA (rRNA), a critical component of the 50S ribosomal subunit. nih.govnih.gov This modification results in the formation of N6,N6-dimethyladenine. nih.gov

Several classes of erm genes have been identified in a wide array of Gram-positive and Gram-negative bacteria, including the clinically significant erm(A), erm(B), and erm(C) genes often found in staphylococci and streptococci. bjid.org.br The presence of these genes leads to a phenotype of cross-resistance to all MLSB antibiotics due to their overlapping binding sites on the ribosome. nih.gov

The expression of erm genes can be either inducible or constitutive. aku.edu In the case of inducible resistance, the erm gene is preceded by a short leader peptide sequence encoded in the mRNA. nih.gov In the absence of an inducing antibiotic, the mRNA of the leader peptide folds into a stable hairpin structure that sequesters the ribosome-binding site and the start codon of the methylase gene, preventing its translation. nih.gov

Certain macrolides, such as erythromycin (B1671065), can bind to the ribosome as it translates the leader peptide, causing it to stall. nih.gov This stalling destabilizes the mRNA hairpin structure, thereby exposing the methylase gene's ribosome-binding site and initiating its translation. nih.gov Clindamycin itself is a weak inducer of this system, but exposure to an inducing macrolide can lead to resistance to clindamycin. aku.edu

Constitutive resistance, on the other hand, occurs when the methylase is produced continuously, regardless of the presence of an inducer. This phenotype often arises from mutations, such as deletions or duplications, in the regulatory leader sequence of the erm gene. nih.gov These mutations prevent the formation of the inhibitory hairpin structure, leading to constant expression of the methylase and high-level resistance to MLSB antibiotics. nih.gov

Table 1: Comparison of Inducible and Constitutive erm-mediated Resistance

Feature Inducible Resistance Constitutive Resistance
Methylase Production In the presence of an inducer (e.g., erythromycin) Continuous
Genetic Basis Intact regulatory leader sequence upstream of the erm gene. Mutations (e.g., deletions, duplications) in the regulatory leader sequence.
Phenotypic Test (D-test) Positive (flattening of the clindamycin inhibition zone adjacent to an erythromycin disk). Resistant to both erythromycin and clindamycin in standard susceptibility testing.
Clinical Implication Risk of treatment failure with clindamycin if the infection is co-treated with or has been pre-exposed to an inducer. Overt resistance to clindamycin.

The addition of two methyl groups to the N6 position of the adenine base at A2058 has profound structural consequences for the clindamycin binding pocket within the nascent peptide exit tunnel of the ribosome. nih.gov This modification introduces significant steric hindrance, physically obstructing the binding of clindamycin. nih.gov The bulky dimethylated adenine clashes with the antibiotic, preventing it from settling into its binding site and effectively inhibiting protein synthesis. nih.govresearchgate.net

High-resolution structural studies have revealed that clindamycin establishes multiple hydrogen bonds with nucleotides in the 23S rRNA, including A2058. researchgate.netnih.gov The dimethylation of A2058 not only creates a steric blockade but also alters the local electrostatic environment, further reducing the binding affinity of clindamycin and other MLSB antibiotics. nih.gov This single molecular alteration is sufficient to confer high-level resistance.

Efflux Pump Systems Mediating Lincosamide Resistance

A second major strategy employed by bacteria to resist the effects of clindamycin is the active transport of the drug out of the cell, mediated by efflux pumps.

Several families of efflux pumps contribute to antibiotic resistance, with the ATP-Binding Cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS) being prominent. nih.govmdpi.com In the context of lincosamide resistance, the msrA (macrolide and streptogramin B resistance) gene is a well-characterized example, though it primarily confers resistance to macrolides and streptogramin B, with clindamycin not being a substrate for this particular pump. aku.edu

However, other efflux pumps have been identified that can transport lincosamides. For instance, the LmrA protein in Lactococcus lactis is an ABC transporter that can efflux macrolides and lincosamides. nih.gov These ABC transporters typically function as homodimers, with each monomer consisting of a transmembrane domain (TMD) containing multiple alpha-helices that form a channel, and a nucleotide-binding domain (NBD) located in the cytoplasm that binds and hydrolyzes ATP. researchgate.netresearchgate.net

Table 2: Examples of Efflux Pumps and their Characteristics

Efflux Pump Family Energy Source Example Gene/Protein Substrates Include
ATP-Binding Cassette (ABC) ATP Hydrolysis LmrA Macrolides, Lincosamides
Major Facilitator Superfamily (MFS) Proton Motive Force NorA Quinolones
Resistance-Nodulation-Division (RND) Proton Motive Force AcrB Multiple drugs (in Gram-negatives)

The active efflux of lincosamides is an energy-dependent process. nih.gov ABC transporters, for example, harness the energy from ATP hydrolysis to drive the transport of the antibiotic against its concentration gradient. nih.govresearchgate.net The process is generally understood to follow an alternating access mechanism. researchgate.net

In this model, the transporter protein alternates between two main conformations: an inward-facing state and an outward-facing state. In the inward-facing conformation, the substrate-binding site is accessible from the cytoplasm. Upon binding of the lincosamide and ATP to the NBDs, a conformational change is induced. ATP hydrolysis then powers the transition to the outward-facing conformation, which exposes the substrate-binding site to the exterior of the cell, releasing the antibiotic. researchgate.net Subsequent release of ADP and inorganic phosphate (B84403) resets the transporter to its inward-facing state, ready for another cycle. researchgate.net

Other efflux pump families, such as the MFS, utilize the proton motive force as their energy source. mdpi.comnih.gov These pumps function as antiporters, coupling the influx of protons down their electrochemical gradient to the efflux of the antibiotic. researchgate.net This continuous pumping action effectively reduces the intracellular concentration of clindamycin, preventing it from reaching its ribosomal target in sufficient quantities to inhibit protein synthesis.

Enzymatic Inactivation Pathways of Clindamycin

A significant mechanism of bacterial resistance to clindamycin involves the enzymatic modification of the antibiotic molecule, rendering it unable to bind to its ribosomal target. This inactivation is carried out by specific bacterial enzymes that chemically alter the structure of clindamycin, thereby neutralizing its bacteriostatic effect. The primary pathways for this enzymatic inactivation are nucleotidylation (adenylation) and phosphorylation.

Identification and Biochemical Characterization of Lincosamide-Modifying Enzymes

Bacteria have evolved a variety of enzymes capable of modifying and inactivating lincosamide antibiotics, including clindamycin. These are broadly categorized as lincosamide-modifying enzymes. Among the most clinically significant are the lincosamide O-nucleotidyltransferases (LNTs), which are responsible for adenylation.

The LNTs are encoded by a family of resistance genes, primarily the lin genes (linA, linA', linB). nih.govasm.org These enzymes have been identified in various Gram-positive pathogens, particularly in staphylococci and enterococci. nih.govasm.org For instance, the linA gene, first found in Staphylococcus haemolyticus, and the highly homologous linA' gene in Staphylococcus aureus, encode enzymes that are 161 amino acids long. nih.gov Biochemical studies reveal that these enzymes catalyze the transfer of a nucleotidyl group from a nucleoside 5'-triphosphate (such as ATP, GTP, CTP, or UTP) to the hydroxyl groups of clindamycin. nih.gov This reaction requires a divalent cation, typically Mg2+, as a cofactor. nih.gov

Another category includes pyridoxal-5′-phosphate (PLP)-dependent enzymes, which are involved in the biosynthesis of lincosamides in producing organisms like Streptomyces species. nih.govacs.org While primarily biosynthetic, these enzymes demonstrate the diverse enzymatic strategies that can modify the lincosamide structure. nih.govacs.org Additionally, enzymes capable of phosphorylating clindamycin have been identified, notably in Streptomyces coelicolor. asm.orgnih.gov These kinase enzymes transfer a phosphate group from ATP to the antibiotic. asm.orgnih.gov

The table below summarizes key lincosamide-modifying enzymes.

Table 1: Identified Lincosamide-Modifying Enzymes
Enzyme/Gene Function Source Organism(s) Inactivation Mechanism
Lincosamide O-nucleotidyltransferase (linA) Nucleotidylation Staphylococcus haemolyticus Adenylation
Lincosamide O-nucleotidyltransferase (linA') Nucleotidylation Staphylococcus aureus Adenylation
Lincosamide O-nucleotidyltransferase (linB) Nucleotidylation Enterococcus faecium Adenylation

| Clindamycin-phosphorylating enzyme | Phosphorylation | Streptomyces coelicolor | Phosphorylation |

Molecular Details of Inactivation Mechanisms (e.g., phosphorylation, adenylation)

The enzymatic inactivation of clindamycin occurs at specific sites on the molecule, altering its conformation and preventing it from binding to the 50S ribosomal subunit.

Adenylation (Nucleotidylation): This is a well-characterized mechanism of resistance, particularly in staphylococci. nih.gov The inactivation is catalyzed by lincosamide O-nucleotidyltransferases (LNTs). nih.govnih.gov In a reaction requiring a nucleoside triphosphate like ATP and a Mg2+ cofactor, the enzyme transfers an adenylyl group (AMP) to the antibiotic. nih.gov Physicochemical analysis, including nuclear magnetic resonance (NMR), has shown that for clindamycin, this modification occurs at the C4 position of the lincosamide sugar moiety, resulting in the formation of clindamycin 4-(5'-adenylate). nih.gov This structural change blocks the antibiotic's ability to interact with its ribosomal target. Interestingly, the same enzyme adenylates lincomycin (B1675468) at the C3 position, highlighting a specific substrate-dependent regioselectivity. nih.gov

Phosphorylation: Phosphorylation is another key inactivation pathway, identified in antibiotic-producing organisms such as Streptomyces coelicolor. asm.orgnih.govnih.gov Whole-cell cultures and cell-free enzyme preparations from this bacterium have been shown to inactivate clindamycin by transferring a phosphate group from a ribonucleoside triphosphate, like ATP. asm.orgnih.gov This reaction also depends on the presence of Mg2+. asm.orgnih.gov Structural and enzymatic studies have confirmed that the product of this inactivation is clindamycin 3-phosphate. asm.orgnih.govnih.gov The addition of the negatively charged phosphate group at this position sterically hinders the binding of the antibiotic to the ribosome, thus conferring resistance. asm.org

Genetic Determinants of Resistance and Horizontal Gene Transfer

The dissemination of clindamycin resistance is largely facilitated by the movement of mobile genetic elements (MGEs), such as plasmids and transposons, between bacteria. nih.govfrontiersin.org These elements act as vehicles for resistance genes, enabling their rapid spread through horizontal gene transfer. nih.govfrontiersin.org

Plasmid-Mediated Resistance Genes and Their Mobility

Plasmids are extrachromosomal, self-replicating DNA molecules that frequently carry genes conferring resistance to multiple antibiotics. wikipedia.org The transfer of these plasmids between bacterial cells, often via conjugation, is a primary driver for the spread of clindamycin resistance. wikipedia.org

This phenomenon has been documented in a range of pathogenic bacteria. In anaerobic bacteria like Bacteroides fragilis and Bacteroides ovatus, large, transmissible plasmids have been identified that mediate resistance to both clindamycin and erythromycin. nih.govoup.comnih.gov For example, the 82-kilobase plasmid pBI136 in B. ovatus was shown to carry and transfer the clindamycin resistance determinant. nih.gov Similarly, studies in B. fragilis demonstrated that resistance could be transferred via a mating procedure, with the recipient cells consistently acquiring plasmid DNA. nih.govoup.com

More recently, a transferable multidrug-resistance plasmid, pTZC1, was identified in Cutibacterium acnes. asm.org This 31.4-kilobase plasmid was found to carry a novel clindamycin resistance gene, erm(50), alongside a tetracycline (B611298) resistance gene, tet(W). asm.org Transconjugation experiments confirmed that pTZC1 could be horizontally transferred between C. acnes strains, conferring high-level resistance to both macrolides and clindamycin. asm.org

Table 2: Examples of Plasmids Mediating Clindamycin Resistance

Plasmid Size (kb) Associated Gene(s) Host Organism(s)
pBI136 82 Ccr determinant Bacteroides ovatus
pBFTM10 ~27 Ccr determinant Bacteroides fragilis
pTZC1 31.4 erm(50), tet(W) Cutibacterium acnes

Transposon-Associated Resistance Elements

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. frontiersin.org This mobility makes them highly effective vectors for the dissemination of antibiotic resistance genes.

Resistance to clindamycin is frequently associated with transposons. A notable example is the ermB gene, which confers resistance to macrolides, lincosamides, and streptogramin B (MLSB). This gene is often located within a composite transposon that resembles a Tn917/Tn916-like element. nih.gov Such a composite transposon has been identified on the chromosome of Group B Streptococcus (GBS), suggesting that the spread of ermB-mediated clindamycin resistance in streptococci is due to the horizontal transfer of this mobile element. nih.gov

In Bacteroides species, a conjugative transposon designated Tn5030 has been characterized. nih.gov This large (approximately 45 kb) chromosomal element transfers clindamycin resistance, conferred by the ermFU gene, in the absence of any detectable plasmid. nih.gov The ability of Tn5030 to mediate its own transfer between cells represents a powerful mechanism for genetic exchange and resistance dissemination among these Gram-negative anaerobes. nih.gov The presence of resistance genes on such mobile elements is a major concern, as it facilitates their spread across different bacterial species and genera. nih.gov

Advanced Analytical and Spectroscopic Characterization of Clindamycin Hydrochloride Monohydrate

Chromatographic Techniques for High-Purity Analysis and Quantification

Chromatographic methods are fundamental in the analysis of clindamycin (B1669177), enabling the separation and quantification of the active compound from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of clindamycin hydrochloride monohydrate. Coupled with ultraviolet-visible (UV-Vis) and mass spectrometric (MS) detectors, HPLC provides high-purity analysis and accurate quantification.

Reversed-phase HPLC (RP-HPLC) is the most common approach, typically utilizing C18 or cyano columns. scirp.orgresearchgate.net The separation of clindamycin and its related compounds is achieved by optimizing the mobile phase composition, which often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or carbonate buffer) and an organic solvent like acetonitrile (B52724). scirp.orgresearchgate.net

UV detection is frequently set at wavelengths around 210 nm or 195 nm for monitoring the elution of clindamycin. scirp.orgjocpr.com HPLC methods with UV detection have been developed and validated for quantifying clindamycin in various matrices, including human plasma. nih.govcore.ac.uk These methods demonstrate good linearity, accuracy, and precision, with limits of quantification suitable for pharmacokinetic studies. nih.govcore.ac.uk

The coupling of HPLC with mass spectrometry (HPLC-MS), particularly with electrospray ionization (ESI), offers enhanced specificity and sensitivity. nih.govnih.gov HPLC-ESI-MS/MS methods have been successfully developed for the identification and quantification of clindamycin and its impurities. nih.govnih.gov This powerful combination allows for the simultaneous analysis of clindamycin and related substances like lincomycin (B1675468) and clindamycin B. nih.gov The use of tandem mass spectrometry (MS/MS) provides structural information based on the fragmentation patterns of the molecules, aiding in the unequivocal identification of each compound. nih.govnih.gov

Interactive Table: HPLC Methods for Clindamycin Analysis

Analytical Method Column Mobile Phase Detection Application Reference
RP-HPLC Phenomenex Zorbax (Luna) cyano (150 × 4.6 mm, 5 μm) Potassium phosphate buffer (5 mM, pH 3.0)—acetonitrile—tetrahydrofuran (20:75:5, v/v/v) UV at 210 nm Determination of clindamycin palmitate hydrochloride scirp.org
RP-HPLC ACE® C18 (250x4.6mm, 5μm) 0.02M disodiumhydrogen phosphate buffer (pH 2.9) and acetonitrile (71:29 v/v) UV at 195nm Determination of clindamycin in plasma jocpr.com
HPLC-ESI-MS/MS Not specified Not specified ESI-Q-TOF MS (positive mode) Identification of clindamycin phosphate and related impurities nih.gov
LC/ESI-MS/MS Not specified Not specified ESI-MS/MS Quantitative analysis of clindamycin in human plasma nih.gov
HPLC-UV Not specified Phosphate buffer (pH 3) and acetonitrile (70:30 v/v) UV at 205nm Determination of clindamycin core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of clindamycin, although it typically requires a derivatization step to increase the volatility of the analyte. jfda-online.comgoogle.com Clindamycin itself is not sufficiently volatile for direct GC analysis.

The derivatization process often involves silylation, where active hydrogen atoms in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. google.com Reagents like bistrimethylsilyltrifluoroacetamide (BSTFA) are used for this purpose. google.com This chemical modification makes the resulting clindamycin derivative more amenable to the GC environment. jfda-online.com

Once derivatized, the sample is introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. google.com The separated components then enter the mass spectrometer, which provides detailed information about their molecular weight and structure through fragmentation analysis. google.com GC-MS offers high sensitivity and specificity, making it a valuable tool for the qualitative and quantitative analysis of clindamycin residues, particularly in complex matrices. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of clindamycin hydrochloride monohydrate. capes.gov.br It provides comprehensive information about the molecular structure, conformation, and the connectivity of atoms within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial characterization of clindamycin. The ¹H NMR spectrum reveals the number and types of protons present in the molecule, while the ¹³C NMR spectrum provides information about the carbon skeleton. nih.gov Studies have shown that the ¹³C NMR spectra for clindamycin exhibit 18 distinct lines, corresponding to the 18 different carbon atoms in the molecule. nih.gov

Two-dimensional (2D) NMR experiments provide more in-depth structural information by revealing correlations between different nuclei. These experiments are crucial for assigning the complex NMR signals and understanding the molecule's conformation. Key 2D NMR techniques used for clindamycin analysis include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.

Together, these 1D and 2D NMR experiments allow for a complete and unambiguous assignment of the proton and carbon signals of clindamycin, providing a detailed picture of its molecular structure and conformation in solution.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the different crystalline forms, or polymorphs, of clindamycin hydrochloride monohydrate. nih.gov Polymorphism can significantly impact the physicochemical properties of a drug, including its solubility and stability. Anhydrous clindamycin hydrochloride is known to be hygroscopic, leading to the formation of different crystal forms depending on the degree of hydration. researchgate.net

ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is highly sensitive to the local environment of the carbon atoms in the solid state. nih.govnih.gov This sensitivity allows for the differentiation of polymorphs, as different crystal packing arrangements will result in distinct chemical shifts in the ssNMR spectrum. nih.gov By comparing the ssNMR spectra of different batches or formulations of clindamycin, it is possible to identify and quantify the presence of different polymorphic forms. nih.gov This technique is insensitive to particle size, which can be an advantage over other methods like Raman spectroscopy. nih.gov The combination of ssNMR with other techniques like powder X-ray diffraction (PXRD) provides a comprehensive characterization of the solid-state forms of clindamycin. nih.gov

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular mass and elucidating the structure of clindamycin hydrochloride monohydrate through fragmentation analysis. capes.gov.br It is often coupled with chromatographic techniques like HPLC for enhanced separation and analysis. nih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like clindamycin. nih.govnih.gov In positive ion mode, clindamycin typically forms a protonated molecule [M+H]⁺. massbank.eu The exact mass of this ion can be determined with high accuracy using high-resolution mass spectrometers such as quadrupole time-of-flight (Q-TOF) or Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, confirming the elemental composition of the molecule. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) is employed to study the fragmentation pathways of clindamycin. nih.gov By selecting the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. nih.gov The analysis of these fragment ions provides valuable structural information. For clindamycin, diagnostic fragments often include neutral losses of water (H₂O), hydrogen chloride (HCl), and methanethiol (B179389) (CH₃SH). nih.gov The fragmentation patterns are specific and can be used to identify clindamycin and distinguish it from its related impurities and degradation products. nih.govnih.gov

Interactive Table: Key Mass Spectrometry Data for Clindamycin

Ion m/z (mass-to-charge ratio) Technique Significance Reference
[M+H]⁺ 425.1871 LC-ESI-QTOF Precursor ion for fragmentation analysis massbank.eu
Fragment Ion 126.1273 LC-ESI-QTOF (CID) Diagnostic fragment ion massbank.eu
Fragment Ion 341.2088 LC-ESI-QTOF (CID) Diagnostic fragment ion massbank.eu
[M+H]⁺ 441.1821 LC-ESI-QTOF Precursor ion for Clindamycin sulfoxide (B87167) massbank.eu

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing clindamycin, as it allows for the ionization of the molecule with minimal fragmentation. ncsu.edu In positive ion mode ESI-MS, clindamycin hydrochloride monohydrate typically forms a protonated molecule, [M+H]⁺. icm.edu.pl This quasi-molecular ion is then subjected to tandem mass spectrometry (MS/MS) for structural elucidation.

Collision-induced dissociation (CID) of the [M+H]⁺ ion of clindamycin generates a series of characteristic fragment ions. nih.govresearchgate.net The fragmentation pathways are specific and provide a fingerprint for the molecule, aiding in its identification even in complex mixtures. nih.govnih.gov Common fragmentation patterns observed in the positive ESI-MS/MS of clindamycin include the neutral losses of water (H₂O), hydrochloric acid (HCl), and methanethiol (CH₄S). nih.gov The detection of specific residue ions, such as those corresponding to 3-propyl-N-methylpyrrolidine, is also a key diagnostic feature for identifying lincosamide antibiotics like clindamycin. nih.govresearchgate.net The fragmentation pattern of clindamycin has been well-studied and allows for its differentiation from related impurities and degradation products. nih.govnih.gov

A simplified representation of the major fragmentation of clindamycin in MS/MS is the cleavage of the amide bond, leading to the formation of the characteristic pyrrolidine (B122466) ring fragment ion at m/z 126. researchgate.net

Table 1: Characteristic ESI-MS and MS/MS Data for Clindamycin

Ionm/z (mass-to-charge ratio)Description
[M+H]⁺425.2Protonated molecular ion of clindamycin
Fragment Ion126.3Characteristic fragment corresponding to the 3-propyl-N-methylpyrrolidine moiety

This table provides a simplified overview. The actual mass spectrum may show additional fragments and isotopic peaks.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of clindamycin hydrochloride monohydrate. nih.gov Unlike nominal mass measurements, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

The exact mass of the protonated clindamycin molecule ([M+H]⁺) can be measured with high precision using techniques like electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry (ESI-FTICR-MS). nih.gov This allows for the confident determination of its elemental formula, C₁₈H₃₄ClN₂O₅S. nih.govnih.gov The high mass accuracy of HRMS is also invaluable in confirming the identity of fragment ions observed in MS/MS experiments, further solidifying the structural assignment. nih.gov

Table 2: Exact Mass Data for Clindamycin Hydrochloride Monohydrate

PropertyValueSource
Molecular FormulaC₁₈H₃₆Cl₂N₂O₆SPubChem nih.gov
Molecular Weight479.5 g/mol PubChem nih.gov
Exact Mass478.1671134 DaPubChem nih.gov
Monoisotopic Mass478.1671134 DaPubChem nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information about the absolute stereochemistry, molecular conformation, and intermolecular interactions of clindamycin hydrochloride monohydrate.

Single-Crystal X-ray Diffraction Analysis of Clindamycin (hydrochloride monohydrate)

Single-crystal X-ray diffraction analysis of clindamycin hydrochloride monohydrate has provided a detailed picture of its molecular structure. nih.govresearchgate.net These studies confirm the absolute stereochemistry of the nine chiral centers within the molecule. wisc.edu The analysis reveals the conformation of the clindamycin molecule in the solid state, which has been found to be similar to its conformation when bound to its biological target, the bacterial ribosome. nih.govresearchgate.net

The crystal structure shows the presence of a chloride ion and a water molecule, which are involved in an intricate network of hydrogen bonds. nih.govresearchgate.net These hydrogen bonds play a crucial role in stabilizing the crystal lattice. researchgate.net The displacement ellipsoids from the crystallographic data indicate the thermal motion of the atoms within the crystal. researchgate.net

Pseudopolymorphism and Crystallographic Studies of Solvates

Clindamycin hydrochloride can exist in different crystalline forms, a phenomenon known as polymorphism and pseudopolymorphism. researchgate.netgoogle.com Pseudopolymorphs are crystalline forms that contain solvent molecules, such as water or ethanol (B145695), within their crystal lattice. researchgate.net

Studies have shown that clindamycin hydrochloride can form a monohydrate and a monohydrate ethanol solvate. nih.govresearchgate.net The formation of these different pseudopolymorphs is dependent on the solvent system used for crystallization. researchgate.net For example, recrystallization from an ethanol-water mixture can yield the hydrate-ethanolate form. researchgate.netresearchgate.net The stability of these pseudopolymorphs can vary, with some being unstable at ambient temperatures. researchgate.net The study of these different crystalline forms is important as they can have different physicochemical properties. researchgate.net

Table 3: Crystallographic Data for Clindamycin Hydrochloride Monohydrate

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.989
b (Å)14.156
c (Å)21.091
α (°)90
β (°)90
γ (°)90

This data is representative and may vary slightly between different crystallographic studies.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in clindamycin hydrochloride monohydrate and serves as a fingerprint for its identification.

Infrared (IR) spectroscopy is widely used for the identification of clindamycin hydrochloride. edqm.eudrugfuture.com The IR spectrum exhibits characteristic absorption bands corresponding to the various functional groups in the molecule. researchgate.net Key vibrational bands include those for the O-H and N-H stretching vibrations, the C=O stretching of the amide group, and C-Cl stretching. researchgate.net The region of the spectrum from approximately 1500 to 500 cm⁻¹, known as the fingerprint region, is unique to the molecule and is particularly useful for identification purposes. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The Raman spectrum of clindamycin hydrochloride also shows characteristic peaks that can be used for identification and to study its molecular structure. researchgate.net For instance, changes in the Raman spectra can indicate interactions or degradation of the molecule. researchgate.net

Table 4: Key Vibrational Bands for Clindamycin Hydrochloride

Functional GroupWavenumber (cm⁻¹)Spectroscopic Technique
Amide C=O stretch~1684FTIR researchgate.net
N-H and O-H stretch2800-3500FTIR researchgate.net

The exact positions of the peaks can be influenced by the sample preparation method and the physical form of the compound.

Computational Chemistry and Molecular Modeling of Clindamycin Hydrochloride Monohydrate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the fundamental electronic properties of clindamycin (B1669177), which govern its reactivity and interactions. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of molecules. nih.gov For clindamycin, DFT studies, often combined with methodologies like the Scaled Quantum Mechanics Force Field (SQMFF), have been used to analyze its base, protonated, and hydrochloride forms in both the gas phase and aqueous solution. researchgate.net These studies focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability and susceptibility to electronic excitation. nih.gov

Natural Bond Orbital (NBO) analysis is another quantum mechanical technique applied to clindamycin to understand its conformational landscape and the electronic densities of its conformers. researchgate.net This analysis has shown that the most stable conformer of clindamycin features an intramolecular hydrogen bond. researchgate.net

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. researchgate.net The MESP map visualizes the charge distribution on the molecular surface, where different colors represent different potential values. researchgate.net Red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas signify electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net For clindamycin, MESP analysis helps in understanding the electrostatic forces that drive its interaction with biological targets, such as the ribosome. wisc.educhemrxiv.org The distribution of partial positive and negative charges across the molecule, particularly around hydroxyl groups and nitrogen atoms, is key to its hydrogen bonding capabilities. wisc.edu

Table 1: Key Concepts in Quantum Chemical Calculations for Clindamycin

ConceptDescriptionRelevance to Clindamycin
Density Functional Theory (DFT) A computational method for investigating the electronic structure (electron density) of many-body systems. nih.govnih.govUsed to study the molecular orbitals, stability, and reactivity of clindamycin's different forms (base, protonated, hydrochloride). researchgate.net
HOMO & LUMO The Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. The energy gap between them indicates chemical reactivity and stability. nih.govThe HOMO-LUMO gap helps in assessing the reducibility and electronic properties of clindamycin, providing a basis for understanding its mechanism of action. nih.gov
Natural Bond Orbital (NBO) A method to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.govApplied to analyze the electron densities of clindamycin conformers and identify the most stable structures, such as those stabilized by intramolecular hydrogen bonds. researchgate.net
Molecular Electrostatic Potential (MESP) A map of the electrostatic potential on the electron density surface of a molecule, indicating regions of positive and negative charge. researchgate.netchemrxiv.orgPredicts reactive sites on the clindamycin molecule, highlighting areas prone to electrophilic or nucleophilic attack and guiding the understanding of its intermolecular interactions. researchgate.netwisc.edu

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. For clindamycin and related molecules, DFT methods have been used to calculate vibrational frequencies (FT-IR and FT-Raman spectra). researchgate.netresearchgate.net The calculated wavenumbers are often scaled to better match experimental values, providing detailed information about the vibrational modes of the molecule. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for investigating molecular structure and interactions. nih.gov Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) routine at the B3LYP/aug-pcS-1 level, have been successfully used to calculate the NMR chemical shifts for clindamycin. nih.gov These theoretical calculations, combined with solid-state NMR studies, allow for the assignment of all ¹³C and most ¹H signals. nih.gov Such studies have been crucial in defining the rigid and dynamic parts of molecules in their crystalline state. nih.gov For clindamycin, theoretical calculations of NMR parameters complement experimental data, helping to confirm the conformations that are crucial for its binding to the ribosome. nih.gov

Table 2: Calculated Spectroscopic Data for Clindamycin and Related Compounds

Spectroscopic ParameterComputational MethodApplication
Vibrational Frequencies (IR/Raman) DFT (e.g., B3LYP, LSDA) with basis sets like 6-311+G(d,p) researchgate.netEvaluation of fundamental vibrational frequencies and band intensities. Comparison with experimental spectra helps validate the molecular structure. researchgate.netresearchgate.net
NMR Chemical Shifts (¹H, ¹³C) GIAO routine with DFT (e.g., B3LYP/aug-pcS-1) nih.govCalculation of shielding constants to predict chemical shifts. nih.gov Aids in the assignment of experimental NMR signals and confirms molecular conformation. nih.govnih.gov

Molecular Dynamics Simulations of Clindamycin-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov This is particularly useful for studying the complex interactions between a drug like clindamycin and its biological target, the bacterial ribosome.

Full-atom MD simulations have been instrumental in understanding the interaction between clindamycin and the 23S ribosomal RNA (rRNA) of the large ribosomal subunit. nih.govnih.gov These simulations reveal how clindamycin binds within the peptidyl transferase center at the entrance of the polypeptide exit tunnel. nih.govrcsb.org

Studies have compared the dynamics of clindamycin in the native ribosome versus a resistant mutant, such as the A2058G mutant. nih.gov MD simulations suggest that in the native ribosome, clindamycin is more flexible. nih.gov In contrast, in the A2058G mutant, the guanine (B1146940) base forms more stable hydrogen bonds with clindamycin, which restricts its conformational freedom and alters its binding mode. nih.gov This restricted conformation in the mutant prevents clindamycin from effectively blocking the exit tunnel, providing a molecular explanation for bacterial resistance. nih.gov Kinetic studies have shown that clindamycin binding can be a multi-step process, involving transient interference at the A-site of the ribosome followed by accommodation near the P-site. drugbank.com

The surrounding solvent environment plays a critical role in molecular conformation and recognition. The crystal structure of clindamycin hydrochloride has been solved as a monohydrate and as a monohydrate ethanol (B145695) solvate. researchgate.netnih.gov In these structures, water and ethanol molecules, along with chloride ions, participate in an intricate network of hydrogen bonds that stabilize the crystal packing. researchgate.netnih.gov

MD simulations have been used to explore the conformational space of clindamycin, comparing its behavior in a vacuum versus in an explicit water environment. nih.gov These simulations, including ab initio Born-Oppenheimer molecular dynamics (BOMD) and classical full-atom molecular dynamics (FAMD), have shown that transitions between different stable conformers of clindamycin can be observed. nih.gov The conformation of clindamycin, particularly the orientation of its pyrrolidinyl propyl group, is known to be crucial for its binding to the ribosome. nih.gov The presence of solvent molecules influences which conformations are most stable and accessible, thereby affecting the molecular recognition process at the ribosomal binding site.

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For clindamycin and its derivatives, QSAR models are being developed to predict ribosomal binding affinity and to understand mechanisms of resistance.

The development of these models relies on calculating a set of numerical values, or "descriptors," that quantify various aspects of the molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. In the context of clindamycin, relevant descriptors would aim to capture the features essential for binding to the 23S rRNA.

Research on clindamycin derivatives has utilized computational tools to predict properties and guide synthesis. nih.gov For instance, docking scores, such as the LibDock score, serve as a descriptor for binding affinity. A higher score indicates a more favorable binding interaction between the ligand and the protein target. nih.gov In one study, a LibDock score exceeding 140 was considered significant for identifying potential protein targets for clindamycin derivatives. nih.gov

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) descriptors are used to predict the pharmacokinetic and toxicological properties of derivatives. nih.gov These are developed using linear formulas and trained on large sets of compounds to predict properties like water solubility and potential toxicity, which are crucial for drug development. nih.gov While not direct measures of ribosomal binding, these descriptors are essential for developing clinically viable compounds and are often considered alongside binding affinity models. The development of specific QSAR models that directly correlate structural descriptors with ribosomal binding affinity for a series of lincosamides would be a significant step in designing new antibiotics that can evade common resistance mechanisms, such as methylation of the rRNA binding site. nih.gov

The specific structural features of clindamycin are directly correlated with its mechanism of action and clinical efficacy. Computational analyses help to rationalize these correlations at a molecular level.

The defining structural modification of clindamycin compared to its parent compound, lincomycin (B1675468), is the substitution of the 7-hydroxyl group with a chlorine atom with an inverted stereochemistry. nih.gov While this change does not fundamentally alter the primary binding interactions within the ribosome, it is thought to enhance the drug's pharmacokinetic properties, such as cell membrane permeability, leading to greater clinical potency. nih.gov The chlorine atom also influences the stability of the drug-ribosome complex. nih.gov

The pyrrolidinyl propyl group is another critical structural feature. As shown by docking and structural studies, this moiety occupies the same space as the side chain of an incoming aminoacyl-tRNA in the A-site. nih.gov This direct steric clash is a cornerstone of its inhibitory mechanism. The three-dimensional structure of clindamycin effectively mimics the 3'-ends of certain tRNA molecules, which may not only block peptide chain initiation but also promote the dissociation of peptidyl-tRNA from the ribosome. drugbank.com

Studies on clindamycin derivatives have further highlighted these structure-mechanism relationships. By modifying different parts of the clindamycin scaffold, researchers have created derivatives with broader antibacterial activity, including against Gram-negative bacteria. nih.gov Computational studies on these derivatives show that they may interact with additional protein targets, such as β-lactamase and the cell division protein FtsZ. nih.govresearchgate.net This suggests that specific structural modifications can be engineered to not only enhance binding to the primary ribosomal target but also to introduce new mechanisms of action, potentially addressing existing resistance issues. nih.gov

Environmental Fate and Degradation Pathways of Clindamycin Hydrochloride Monohydrate

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Abiotic processes, including photolysis and hydrolysis, play a significant role in the transformation of clindamycin (B1669177) in the environment. These processes are influenced by environmental conditions such as sunlight intensity and pH.

Studies on the photolytic degradation of clindamycin have shown that it is susceptible to breakdown under simulated sunlight. nih.gov However, direct photolysis in aqueous solutions appears to have a negligible contribution to its removal. jwent.netjwent.net The presence of photosensitizers, such as dissolved black carbon (DBC), can significantly influence the photodegradation process. nih.gov

Dissolved black carbon can generate reactive oxygen species (ROS), including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) (O₂•-), which actively participate in the degradation of clindamycin. nih.govresearchgate.net The hydroxyl radical can directly attack the clindamycin molecule through an OH-addition reaction. nih.govresearchgate.net Singlet oxygen and superoxide contribute to degradation by transforming into hydroxyl radicals. nih.govresearchgate.net

The efficiency of photolytic degradation is also influenced by pH. For instance, the binding of clindamycin to dissolved black carbon, which can inhibit photodegradation, is more pronounced at a pH of 8.5 compared to a pH of 7.0. nih.gov In photocatalytic systems using titanium dioxide (TiO₂) or zinc oxide (ZnO) nanoparticles, the degradation rate of clindamycin is also pH-dependent, with optimal degradation often observed under acidic or alkaline conditions, respectively. jwent.netjwent.netresearchgate.net For example, with TiO₂, the maximum removal rate was achieved at a pH of 5. jwent.netjwent.net

The hydrolytic stability of clindamycin is highly dependent on the pH of the aqueous solution. capes.gov.brresearchgate.net It exhibits maximum stability in the pH range of 3 to 5. capes.gov.brresearchgate.net Under more acidic or alkaline conditions, the rate of degradation increases. capes.gov.brresearchgate.net

Two primary degradation pathways have been identified for the hydrolysis of clindamycin:

Acidic Conditions (pH 0.4-4): The major degradation pathway involves the hydrolysis of the thioglycoside linkage. capes.gov.brresearchgate.net This process results in the formation of 1-dethiomethyl-1-hydroxy clindamycin and methyl mercaptan. capes.gov.brresearchgate.net

Neutral to Alkaline Conditions (pH 5-10): In this pH range, the primary degradation mechanism is the scission of the 7-(S)-Cl bond of clindamycin. capes.gov.brresearchgate.net This leads to the formation of the 7-(R)-OH analog, which is lincomycin (B1675468). capes.gov.brresearchgate.net This conversion is thought to proceed through an oxazolonium intermediate. researchgate.net

The activation energy for clindamycin degradation differs depending on the dominant pathway. In a 0.1 M HCl solution, where thioglycoside hydrolysis is predominant, the activation energy is 38.0 ± 1.2 kcal/mole. researchgate.net In a citrate (B86180) buffer at pH 5, where the conversion to lincomycin is the main route, the activation energy is 29.1 ± 0.6 kcal/mole. researchgate.net

Table 1: Hydrolytic Degradation of Clindamycin

pH Range Major Degradation Pathway Major Transformation Products
0.4 - 4 Hydrolysis of thioglycoside linkage 1-dethiomethyl-1-hydroxy clindamycin, Methyl mercaptan

Biotic Degradation Mechanisms by Environmental Microorganisms

Microorganisms in soil and water play a crucial role in the transformation and potential mineralization of clindamycin. nih.gov

The biodegradation of clindamycin in the environment is a complex process influenced by the specific microbial communities present and the environmental conditions. nih.gov In soil, the degradation rate of clindamycin can vary significantly depending on the soil type. nih.gov For instance, degradation rates in different soils have been observed to range from 13% to 99% over a 61-day incubation period. researchgate.net

In aquatic environments, such as wastewater treatment plants (WWTPs), moving bed biofilm reactors (MBBRs) have been shown to be effective in removing clindamycin. nih.gov The biological activity within these reactors, particularly in nitrifying biofilms, is significantly higher for clindamycin removal compared to suspended bacteria. nih.gov However, complete mineralization is not always achieved, and transformation products are often formed. nih.gov

Some microorganisms, like Streptomyces coelicolor, can inactivate clindamycin by transforming it into other compounds. nih.gov This particular bacterium has been shown to produce clindamycin 3-ribonucleotides and clindamycin 3-phosphate. nih.gov

Several transformation products of clindamycin have been identified in both laboratory studies and environmental samples. nih.govnih.gov Some of these products retain biological activity, while others are more persistent than the parent compound. iwaponline.comresearchgate.net

The main metabolites identified include:

Clindamycin sulfoxide (B87167): This is a major transformation product found in wastewater treatment processes and is considered bioactive. nih.goviwaponline.comresearchgate.net It can be formed in significant concentrations, sometimes exceeding 10% of the initial clindamycin concentration after one day of MBBR treatment. nih.gov

N-desmethylclindamycin: Another significant metabolite, which is considered to be persistent in the environment. nih.goviwaponline.comnih.gov

Hydroxy clindamycin sulfoxide and S-(SDC) and N-demethyl clindamycin: These have also been detected in soil studies. nih.gov

The persistence of these metabolites is a concern, as they may be transported to groundwater and other water bodies. nih.gov While clindamycin sulfoxide is known to be bioactive, there is limited information on the environmental effects of other metabolites. nih.govresearchgate.net Interestingly, while there was speculation about the back-transformation of clindamycin sulfoxide to clindamycin during denitrification processes in WWTPs, studies have confuted this assumption. researchgate.net

Table 2: Major Biotic Transformation Products of Clindamycin

Transformation Product Persistence/Activity Environment Detected
Clindamycin sulfoxide Bioactive Wastewater, Soil
N-desmethylclindamycin Persistent Wastewater, Soil
Hydroxy clindamycin sulfoxide Persistent Soil

Adsorption and Sorption Behavior in Environmental Matrices

The mobility and bioavailability of clindamycin in the environment are significantly influenced by its adsorption and sorption to soil, sediment, and other environmental matrices. nih.govnih.gov This behavior is dependent on the physicochemical properties of both the clindamycin molecule and the sorbent material, as well as environmental factors like pH. nih.govnih.gov

The adsorption of clindamycin to clay minerals like montmorillonite (B579905) is pH-dependent. nih.gov Under pH conditions where clindamycin exists as a cation, it is primarily adsorbed through a cation-exchange mechanism. nih.gov When the unionized form of the drug is present, physical adsorption occurs, which is a weaker interaction. nih.gov

In agricultural soils, the sorption of antibiotics is influenced by soil properties such as organic matter content, pH, and cation exchange capacity. nih.gov Generally, soils with higher organic carbon and clay content exhibit greater sorption of pharmaceutical compounds. researchgate.net For clindamycin, its behavior in soil is also tied to the soil type, which in turn affects the microbial response and degradation rates. researchgate.net

The sorption process is often described using models like the Freundlich or linear isotherms, with parameters such as the affinity coefficient (Kf) and distribution coefficient (Kd) being key for assessing environmental risk. nih.gov For instance, the sorption of clindamycin can be influenced by the presence of dissolved organic matter, which can compete for sorption sites. researchgate.net

Interaction with Soil Organic Matter and Clay Minerals

The environmental fate of clindamycin in the terrestrial environment is significantly influenced by its interactions with soil components, primarily soil organic matter (SOM) and clay minerals. These interactions govern the sorption, persistence, and potential degradation of the compound.

The primary mechanism for clindamycin's retention in soil is adsorption, a process heavily dependent on the physicochemical properties of both the antibiotic and the soil matrix. nih.govmdpi.com Research focusing on clay minerals, such as montmorillonite, reveals that clindamycin adsorption is largely driven by a cation-exchange mechanism. nih.gov This process is most effective under pH conditions where the clindamycin molecule exists in its cationic (protonated) form. nih.gov Infrared (IR) and X-ray analyses have confirmed that under these acidic to neutral pH conditions, clindamycin cations are exchanged for other cations present in the interlayer spaces of the clay mineral. nih.gov

However, when the pH increases and clindamycin is present in its unionized form, the binding mechanism shifts to physical adsorption. nih.gov This type of interaction is considerably weaker, and the compound can be more readily desorbed from the clay surface, for instance, by alkaline washing. nih.gov The specific surface area and cation-exchange capacity (CEC) of the clay minerals are crucial properties determining their ability to adsorb antibiotics like clindamycin. mdpi.comresearchgate.net

Studies have shown that the degradation rate of clindamycin varies significantly across different soil types, indicating a strong dependency on soil properties. nih.govresearchgate.net For instance, the half-life (DT50) of a similar antibiotic was found to be longer in soils with higher organic carbon content. nih.gov While the parent clindamycin compound degrades in soil, some of its metabolites, such as clindamycin sulfoxide (CSO) and N-demethyl clindamycin (NDC), have been shown to be more persistent. nih.gov The formation and persistence of these transformation products are also influenced by the specific soil characteristics. nih.gov

Soil organic matter can influence these interactions. It can contribute to the adsorption of antibiotics, but the presence of a large amount of dissolved organic matter (DOM) may also decrease the sorption of antibiotics to clay, potentially increasing their mobility in the environment. nih.gov The organic matter present in soil can also affect the stability and degradation of compounds, sometimes offering protection against enzymatic degradation. nih.gov

Table 1: Factors Influencing Clindamycin Interaction in Soil

Factor Influence on Clindamycin Mechanism/Effect Supporting Evidence
Soil pH High Determines the ionic form of clindamycin, affecting the primary adsorption mechanism. Adsorption is dominated by cation exchange when clindamycin is cationic (lower pH) and by weaker physical adsorption when unionized (higher pH). nih.gov
Clay Mineral Type High Governs adsorption capacity through properties like surface area and cation-exchange capacity (CEC). Montmorillonite strongly adsorbs clindamycin via cation exchange. nih.gov The diversity in clay properties allows them to be effective sorbents. mdpi.comresearchgate.net
Soil Organic Matter (SOM) Moderate to High Can increase adsorption but dissolved organic matter may enhance mobility. Organic matter can passivate mineral surfaces or form organo-mineral complexes that influence reactivity and bioavailability. nih.govugr.es
Cation-Exchange Capacity (CEC) High A higher CEC generally leads to greater adsorption of cationic clindamycin. Cation exchange is a primary adsorption mechanism for the protonated form of the drug. mdpi.comnih.gov

Mobility and Leaching Potential in Aquatic Systems

The presence of clindamycin in aquatic systems is a direct consequence of its incomplete removal during conventional wastewater treatment processes. nih.govnih.gov This leads to its release into surface waters through wastewater effluents, where its mobility and persistence raise environmental concerns. nih.gov

Studies evaluating wastewater treatment plant effluents have detected clindamycin at concentrations ranging from 0.090 to 6.0 µg/L. nih.gov Its subsequent mobility and persistence in receiving water bodies have been confirmed by research showing the presence of clindamycin as far as 100 meters downstream from the discharge point, with concentrations between 0.043 to 0.076 µg/L. nih.gov This indicates that the compound does not rapidly degrade in these environments and can be transported over significant distances. nih.gov The European Union has recognized this risk by including clindamycin on the watch list of substances for Union-wide monitoring in the field of water policy. janusinfo.se

The leaching potential of clindamycin from soil into aquatic systems is another significant pathway for environmental contamination. The degradation of clindamycin in soil can lead to the formation of metabolites that are more persistent than the parent compound. nih.gov Research suggests that these persistent transformation products, such as clindamycin sulfoxide, can be transported from the soil into groundwater and subsequently into other environmental water bodies. nih.gov

Table 2: Findings on Clindamycin in Aquatic Systems

Parameter Finding Implication Supporting Evidence
Occurrence in WWTP Effluent Detected at concentrations from 0.090 to 6.0 µg/L. Conventional wastewater treatment is ineffective at complete removal. nih.gov
Persistence in Surface Water Found at concentrations of 0.043-0.076 µg/L up to 100 m from the discharge point. Demonstrates mobility and resistance to rapid degradation in aquatic environments. nih.gov
Leaching from Soil Persistent metabolites formed in soil can be transported to groundwater. Soil acts as a long-term source of contamination for aquatic systems. nih.gov
Regulatory Status Included on the EU watch list for water policy monitoring. Acknowledged as a substance of potential concern for aquatic environments. janusinfo.se
Bioaccumulation Potential Low. The primary risk is related to water contamination and ecosystem effects rather than accumulation in organisms. janusinfo.se

Chemical Biology and Biotechnological Applications of Clindamycin As a Molecular Probe

Utilization of Clindamycin (B1669177) as a Chemical Probe for Ribosomal Function Studies

Clindamycin's specific interaction with the bacterial ribosome allows it to be used as a chemical probe to investigate the structure, function, and dynamics of this essential molecular machine. By binding to the 23S rRNA of the 50S subunit, it interferes with the peptidyl transferase center (PTC), the ribosomal catalytic core responsible for peptide bond formation. biologyinsights.comwikipedia.orgmdpi.com This targeted disruption provides a means to study discrete steps in protein synthesis.

The assembly of ribosomal subunits is a complex and highly regulated process involving the coordinated transcription and processing of ribosomal RNA (rRNA) and the association of numerous ribosomal proteins. nih.gov Antibiotics that bind to specific sites on the ribosome, such as clindamycin, can serve as powerful tools to study this pathway. By introducing the antibiotic, researchers can stall the assembly process at specific intermediate stages, allowing for the isolation and characterization of these transient particles. nih.gov

Clindamycin binds within the peptide exit tunnel (PET) on the 50S subunit, in close proximity to the PTC. wikipedia.orgmdpi.com Its binding site involves interactions with specific nucleotides of the 23S rRNA, including A2058, A2059, and G2505 (E. coli numbering). nih.govnih.gov The presence of clindamycin can interfere with the proper folding and maturation of the 50S subunit. For instance, studies on Streptomyces venezuelae have utilized clindamycin in attempts to stabilize polysomes for analysis, highlighting its application in studying ribosomal complexes. asm.org While some antibiotics are known to cause ribosome distortion, clindamycin's interaction provides a more stable block, making it suitable for trapping assembly intermediates. asm.org The inhibition of RNase activity, crucial for processing precursor rRNA, is another strategy to study biogenesis, and understanding how antibiotics like clindamycin affect the stability of these precursor particles can yield insights into the assembly process. nih.gov

Translational fidelity, the accuracy with which mRNA codons are translated into the correct amino acid sequence, is critical for cellular function. mdpi.com Clindamycin's mechanism of action directly impacts the elongation phase of protein synthesis, making it a useful probe for studying the regulation and fidelity of this process. wikipedia.org It competitively inhibits the binding of aminoacyl-tRNA to the A-site of the ribosome and obstructs the translocation step, effectively halting protein synthesis. biologyinsights.comnih.gov

Chemical footprinting experiments have revealed that clindamycin has two distinct binding interactions with the ribosome. nih.gov Initially, it forms an "encounter complex" (CI) where it protects nucleotides A2451 and A2602 in the A-site. nih.gov This complex then isomerizes to a tighter complex (C*I) where the drug is positioned near the P-site, strongly protecting nucleotide G2505. nih.gov This dual-mode binding suggests a more complex inhibitory mechanism than simple competitive inhibition and allows for detailed probing of the dynamics within the peptidyl transferase center. nih.gov

Furthermore, subinhibitory concentrations of clindamycin have been shown to have paradoxical effects on gene expression in bacteria like Staphylococcus aureus. Instead of directly inhibiting the translation of all proteins equally, it can specifically interfere with the translation of regulatory proteins. nih.gov This leads to downstream effects on the transcription of target genes, such as those encoding exoproteins. nih.gov This differential sensitivity makes clindamycin a valuable tool for dissecting complex regulatory networks that link translational efficiency to transcriptional output in bacteria. nih.gov

Biosynthesis and Precursor Studies of Lincosamide Compounds

Clindamycin is a semi-synthetic antibiotic, meaning it is produced by chemically modifying a naturally occurring compound, lincomycin (B1675468). wikipedia.orgwikipedia.org Lincomycin is produced by the actinobacterium Streptomyces lincolnensis. wikipedia.orgwisc.edu The study of the biosynthesis of lincomycin and related lincosamide compounds, such as celesticetin, provides fundamental knowledge of the enzymatic machinery that constructs these complex molecules. researchgate.netnih.gov This understanding is crucial for developing new derivatives through biosynthetic engineering.

The biosynthesis of lincosamides is a biphasic pathway where an amino acid moiety and an amino sugar moiety are synthesized independently before being condensed. wikipedia.orgnih.gov

The genes responsible for the biosynthesis of secondary metabolites like antibiotics are typically organized into biosynthetic gene clusters (BGCs). For lincomycin, this is the lmb cluster, and for the related compound celesticetin, it is the ccb cluster. nih.gov These clusters contain all the genes encoding the enzymes, regulators, and resistance proteins required for antibiotic production. researchgate.netnih.gov

The lmb gene cluster from S. lincolnensis spans approximately 32-kb and contains around 25 structural genes. researchgate.netnih.gov The lmb and ccb clusters are highly homologous, reflecting the structural similarities between lincomycin and celesticetin. researchgate.netnih.gov However, they also contain unique genes that account for their structural differences. For example, the lmb cluster includes genes for the synthesis of the unusual amino acid 4-propyl-L-proline (PPL), while the ccb cluster has genes for incorporating a standard L-proline and a salicylate (B1505791) moiety. researchgate.netrsc.org A key regulatory gene within the lmb cluster is lmbU, which acts as a positive pleiotropic transcriptional regulator, activating the entire cluster and influencing other genes in the host organism. researchgate.netnih.govbiorxiv.org Comparative genomics of high-yield industrial strains has identified duplications of the lmb cluster and mutations in regulatory genes that contribute to overproduction. nih.gov

Table 1: Key Genes in the Lincomycin (lmb) and Celesticetin (ccb) Biosynthetic Gene Clusters

Gene (lmb/ccb)Proposed FunctionReference
lmbA / ccbAPPL biosynthesis (tyrosine hydroxylase) researchgate.net
lmbB / ccbBPPL biosynthesis (DOPA dioxygenase) researchgate.net
lmbC / ccbCLincosamide synthetase component researchgate.netresearchgate.net
lmbD / ccbDLincosamide synthetase component (condensation) researchgate.netresearchgate.net
lmbE / ccbELincosamide synthetase component researchgate.netresearchgate.net
lmbF / ccbFPLP-dependent enzyme, pathway bifurcation acs.orgbohrium.com
lmbK / ccbKThiol exchange researchgate.net
lmbL / ccbZDehydratase in MTL biosynthesis nih.gov
lmbMEpimerase in MTL biosynthesis nih.gov
lmbN / ccbNN-demethyllincomycin N-methyltransferase researchgate.net
lmbS / ccbSTransaminase in MTL biosynthesis nih.gov
lmbT / ccbTS-glycosyltransferase bohrium.com
lmbUTranscriptional activator of lmb cluster researchgate.netnih.gov
ccb1Acyltransferase (salicylate attachment) rsc.org
ccb2Acyl-CoA ligase (salicylate activation) rsc.org

The biosynthesis of lincomycin, the direct precursor to clindamycin, is a complex process involving four main stages: the synthesis of the amino acid PPL, the synthesis of the amino sugar methylthiolincosamide (MTL), the condensation of PPL and MTL, and final modifications. nih.govresearchgate.net

PPL Biosynthesis : The non-proteinogenic amino acid PPL is derived from L-tyrosine through a pathway involving oxidation and cleavage, catalyzed by enzymes like LmbA and LmbB. nih.govacs.org

MTL Biosynthesis : The eight-carbon amino sugar core is formed through a complex series of reactions starting from carbohydrate precursors like D-glucose. nih.govacs.org Key enzymes such as LmbM (epimerase), LmbL/CcbZ (dehydratase), and CcbS (transaminase) catalyze the conversion of early intermediates to the final sugar moiety. nih.gov This pathway involves unusual S-glycosylations with small-molecule thiols like mycothiol (B1677580) (MSH) and ergothioneine (B1671048) (EGT), which act as carriers and activators for the sugar unit. nih.govbohrium.com

Condensation : The crucial amide bond formation between the PPL and MTL moieties is catalyzed by a unique enzyme system called lincosamide synthetase (LS). researchgate.netresearchgate.net This system combines elements of nonribosomal peptide synthetase (NRPS) machinery with sugar-modifying activities. researchgate.net The LmbC, LmbD, and LmbE proteins are core components of this synthetase. researchgate.netresearchgate.net

Final Modifications : After condensation, the intermediate N-demethyllincomycin is methylated by the S-adenosyl methionine-dependent methyltransferase LmbN to yield lincomycin. wikipedia.orgresearchgate.net Clindamycin is then produced semi-synthetically by the chemical substitution of the 7-hydroxyl group of lincomycin with a chlorine atom. wikipedia.orgwikipedia.org

Derivatization for Affinity Chromatography and Proteomic Studies for Binding Partner Identification

Affinity chromatography is a powerful technique for isolating and purifying specific molecules from a complex mixture. This method relies on a specific binding interaction between an immobilized ligand (e.g., a drug derivative) and its target molecule (e.g., a protein). By derivatizing clindamycin to attach it to a solid support, it can be used as a "bait" to capture its binding partners from a cell lysate, most notably the ribosome.

The chemical structure of clindamycin, with its hydroxyl groups, provides potential sites for derivatization. wisc.edu These groups can be modified to introduce a linker arm that can then be covalently attached to a chromatography resin, such as agarose (B213101) beads. This clindamycin-functionalized resin can then be used in a column. When a bacterial cell extract is passed through the column, ribosomal subunits and other potential binding proteins will bind specifically to the immobilized clindamycin. After washing away non-specific proteins, the bound partners can be eluted and identified using proteomic techniques like mass spectrometry.

While specific, detailed studies describing the use of derivatized clindamycin for affinity chromatography are not abundant in the provided search results, the principles are well-established in chemical biology. The purification of clindamycin itself sometimes employs affinity-based principles, such as using an affinity cosurfactant like n-octyl-β-D-glucopyranoside in a reverse micelle extraction system, which demonstrates the molecule's suitability for such specific interactions. google.com The goal of such proteomic studies would be to confirm the ribosome as the primary binding partner and potentially identify other off-target interactors or regulatory factors that associate with the drug-ribosome complex, further elucidating its complete mechanism of action and cellular effects.

Synthesis of Biotinylated or Tagged Clindamycin Analogs

The transformation of a drug into a molecular probe for affinity purification requires the covalent attachment of a functional handle or tag. This process must be carefully designed to preserve the drug's original binding properties. The synthesis of such probes generally involves identifying a site on the parent molecule—clindamycin—where modification will not sterically hinder its interaction with target proteins. For clindamycin, synthetic modifications have been explored at several positions, including the C-7 position where a chlorine atom replaced a hydroxyl group from its parent compound, lincomycin. rcsb.org

The most common tag for pull-down assays is biotin (B1667282) (Vitamin B7) due to its exceptionally strong and specific interaction with streptavidin and avidin (B1170675) proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M). The synthesis of a biotinylated clindamycin analog typically involves a multi-step chemical process:

Introduction of a Linker: A linker or spacer arm is often introduced between the clindamycin molecule and the biotin tag. This linker minimizes the risk of the bulky biotin molecule interfering with the binding of clindamycin to its target protein. Linkers are typically flexible hydrocarbon chains, such as polyethylene (B3416737) glycol (PEG).

Coupling Reaction: A reactive derivative of clindamycin is coupled to a biotin molecule that has been modified with a complementary reactive group. This can be achieved using various conjugation chemistries, such as amide bond formation using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov

Purification: The final biotinylated clindamycin analog is purified from the reaction mixture using chromatographic techniques to ensure high purity for subsequent biological assays.

A more advanced strategy involves creating photoaffinity labeling (PAL) probes. nih.govnih.gov These probes incorporate a photoreactive group (e.g., a diazirine, azide, or benzophenone) in addition to the affinity tag. wikipedia.org Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, permanently "trapping" the drug on its binding protein. nih.gov This is particularly useful for capturing weak or transient interactions that might not survive the washing steps of a standard pull-down assay.

Table 1: Components of a Clindamycin-Based Molecular Probe This table provides examples of components used to construct chemical probes for affinity-based proteomics.

Component Example Function
Parent Molecule Clindamycin The "bait" molecule that binds to target proteins.
Affinity Tag Biotin A high-affinity handle for capturing the probe-protein complex.
Linker/Spacer Polyethylene Glycol (PEG), Alkyl Chains Provides spatial separation between the parent molecule and the tag to prevent steric hindrance.
Photoreactive Group Diazirine, Benzophenone (For PAL probes) Forms a covalent bond with the target protein upon UV activation. wikipedia.org
Reporter Tag Alkyne or Azide (For click chemistry applications) Allows for the subsequent attachment of a biotin or fluorescent tag after the initial binding event.

Application in Pull-Down Assays and Mass Spectrometry-Based Proteomics

Once a biotinylated clindamycin probe is synthesized, it can be used in affinity purification, or "pull-down," assays to isolate its binding partners from a complex biological sample, such as a cell lysate. merckmillipore.com This technique is a cornerstone of chemical proteomics for identifying the cellular targets of small molecules. sapient.bioyoutube.com

The general workflow for a pull-down assay coupled with mass spectrometry is as follows:

Immobilization of the Probe: The biotinylated clindamycin probe is incubated with agarose or magnetic beads that are coated with streptavidin. merckmillipore.com The high affinity of the biotin-streptavidin interaction results in the stable immobilization of the clindamycin "bait" onto the solid support.

Incubation with Lysate: The beads carrying the immobilized clindamycin probe are incubated with a cell or tissue lysate, which contains thousands of different proteins. Proteins that have an affinity for clindamycin will bind to the probe.

Washing: The beads are washed multiple times with buffer to remove proteins that are non-specifically or weakly bound to the beads or the probe. This step is critical for reducing background noise and false-positive identifications.

Elution: The specifically bound proteins are detached (eluted) from the probe. This can be achieved by using harsh conditions (e.g., boiling in SDS-PAGE loading buffer) or by competitive elution with a high concentration of free biotin or a clindamycin analog.

Protein Identification by Mass Spectrometry: The eluted proteins are identified using mass spectrometry (MS). The protein mixture is typically first digested into smaller peptides using an enzyme like trypsin. The resulting peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of each peptide provides a sequence signature that can be matched against a protein database to identify the original protein. youtube.com

This powerful combination allows researchers to generate a list of potential protein targets for clindamycin. While the primary antibacterial target is the bacterial 50S ribosome, this method can uncover other interactions. rcsb.org For instance, it could identify host cell proteins that clindamycin binds to, which might explain certain side effects or anti-inflammatory properties. chemicalbook.com It could also reveal novel resistance mechanisms or secondary targets in bacteria. nih.govnih.gov The results from these experiments provide valuable leads for further biochemical and functional validation.

Table 2: Representative Data from a Hypothetical Clindamycin Pull-Down MS Experiment This table illustrates the type of data generated from a mass spectrometry analysis following a pull-down assay with a biotinylated clindamycin probe. The data shown here is for illustrative purposes only.

Identified Protein (Example) Gene Name Protein Function Peptide Count Mascot Score
50S ribosomal protein L2 rplB Structural constituent of the ribosome; peptidyl transferase center component. 25 1250
Alpha-1-acid glycoprotein (B1211001) 1 ORM1 Plasma protein known to bind various drugs, potentially affecting pharmacokinetics. nih.gov 12 680
Macrophage migration inhibitory factor MIF Pro-inflammatory cytokine; potential off-target related to immunomodulatory effects. 8 450
Elongation factor Tu tufA Involved in protein synthesis; GTP-binding protein. 5 210

Emerging Research Frontiers and Unresolved Academic Questions Pertaining to Clindamycin Hydrochloride Monohydrate

Development of Advanced Spectroscopic Techniques for Dynamic Interaction Studies

Understanding the precise molecular interactions between clindamycin (B1669177) and its ribosomal target is fundamental to overcoming resistance and designing more potent derivatives. While crystallography has provided static snapshots of the binding site, advanced spectroscopic techniques are being explored to study the dynamic nature of this interaction in real-time.

Researchers are investigating methods to observe the kinetics and conformational changes that occur as clindamycin binds to the 50S ribosomal subunit. Techniques such as Förster Resonance Energy Transfer (FRET) could be employed to measure the distances between the antibiotic and specific ribosomal components, revealing the dynamic process of binding and inhibition. Similarly, Surface Plasmon Resonance (SPR) offers a label-free method to quantify the binding affinity and kinetics of clindamycin and its analogs with ribosomal targets.

A study focusing on the functional ribosomes from Escherichia coli utilized biphasic kinetics to reveal that a clindamycin molecule, after a brief interaction with the ribosomal A-site, settles near the P-site, perturbing the ribosome complex. drugbank.com This complex interaction still permits peptide bond formation, but at a reduced velocity. drugbank.com The study also highlighted the influence of polyamines like spermine, which was found to increase the affinity of clindamycin for the A-site fivefold, demonstrating that the cellular microenvironment can significantly modulate the drug's potency. drugbank.com These sophisticated approaches provide a deeper understanding beyond static models, capturing the fluid and complex nature of antibiotic-target engagement.

Exploration of Novel Synthetic Methodologies for Enhanced Structural Diversity of Lincosamides

The chemical scaffold of lincosamides, characterized by an amino acid and a sugar moiety, presents both opportunities and challenges for synthetic modification. nih.gov The search for new derivatives with improved properties—such as enhanced potency, broader spectrum, and the ability to overcome resistance—is a major focus of medicinal chemistry.

Recent research has moved beyond simple semi-synthesis to more ambitious, fully synthetic platforms. nih.gov This allows for deep-seated structural changes that are not possible by merely modifying the natural product. nih.gov One groundbreaking approach involved the component-based synthesis of a rigid oxepanoproline scaffold, which, when linked to clindamycin's aminooctose residue, created a new antibiotic named iboxamycin . nih.gov This synthetic agent shows exceptional potency against a wide range of multidrug-resistant pathogens, including those expressing Erm and Cfr methyltransferases, which confer resistance to most antibiotics targeting the large ribosomal subunit. nih.gov

Other synthetic strategies have focused on creating clindamycin analogues by modifying the cyclic amino acid portion of the molecule. nih.gov For instance, replacing the (2S-trans)-4-n-propylhygramide part of clindamycin with (2S-cis)-4-ethylpipecolamide resulted in pirlimycin (B1678455) , a compound with nearly identical in vitro activity but 2-20 times greater activity in infected mice models. nih.gov More recent efforts have produced clindamycin propionate (B1217596) and homo/heterodimer derivatives that exhibit antibacterial activity up to 1000 times better than the parent compound against certain Gram-negative bacteria and fungi. nih.gov

Derivative Class Synthetic Modification Key Finding Reference
Oxepanoprolinamides (e.g., Iboxamycin)Component-based synthesis with a rigid oxepanoproline scaffold.Overcomes Erm and Cfr-mediated resistance; active against ESKAPE pathogens. nih.gov
PirlimycinReplacement of the propylhygramide moiety with an ethylpipecolamide.Significantly improved in vivo potency compared to clindamycin. nih.gov
Propionate/Dimer DerivativesCreation of propionate esters and linked homo/heterodimers.Drastically enhanced activity against specific Gram-negative bacteria and fungi. nih.gov

These innovative synthetic methodologies are crucial for generating a new arsenal (B13267) of lincosamide antibiotics capable of combating evolving resistance mechanisms.

Deeper Mechanistic Insights into Cross-Resistance with Other Protein Synthesis Inhibitors

Clindamycin's effectiveness is threatened by cross-resistance with other antibiotics that share an overlapping binding site on the 50S ribosomal subunit, namely macrolides and streptogramin B antibiotics (the MLSB phenotype). nih.govcapes.gov.br The primary mechanisms conferring this resistance are target site modification and, to a lesser extent, efflux pumps and enzymatic inactivation.

Target Site Modification: The most prevalent mechanism involves the methylation of the 23S rRNA, which reduces the binding affinity of all three drug classes. mbl.or.kr This is mediated by Erythromycin (B1671065) Ribosome Methylase (Erm) enzymes , encoded by erm genes. primescholars.comnih.gov

erm Genes: Several classes of erm genes exist, with erm(A), erm(B), and erm(C) being common in staphylococci. researchgate.netnih.gov These genes can be expressed either constitutively, leading to high-level resistance to all MLSB drugs, or inducibly. primescholars.comoup.com In cases of inducible resistance, the bacterium may test as susceptible to clindamycin in vitro, but therapy can fail as exposure to the antibiotic selects for constitutive mutants. oup.com The frequency of mutation to resistance can differ between erm genes, with erm(C) isolates showing a significantly higher frequency of mutation to clindamycin resistance than those with erm(A). nih.gov

rRNA Mutations: Direct mutations in the 23S rRNA at nucleotides A2058 and A2059, the main interaction sites for clindamycin, can also confer resistance. nih.gov The level of resistance depends on the specific base substitution. For example, an A-to-G transition at position 2058 causes high-level resistance, while the same change at 2059 confers only slight resistance. nih.gov

Other Resistance Mechanisms:

Efflux Pumps: Genes like mef(A) encode for efflux pumps that actively transport 14- and 15-membered macrolides out of the cell. oup.com While this mechanism does not directly affect clindamycin, its presence in a bacterial population contributes to the complex landscape of antibiotic resistance.

Enzymatic Inactivation: The lnu genes encode nucleotidyltransferases that inactivate lincosamides through adenylation, a mechanism that confers specific resistance to clindamycin but not macrolides. nih.gov

Target Protection Proteins: A more recently discovered mechanism involves ATP-binding cassette (ABC-F) proteins, such as LsaA, which bind to the ribosome and dislodge the antibiotic, thereby restoring protein synthesis. nih.govrcsb.org

Resistance Mechanism Genes Involved Effect on Clindamycin Cross-Resistance
Ribosomal Methylationerm(A), erm(B), erm(C)Reduced binding affinityMacrolides, Streptogramin B
rRNA Mutation23S rRNA (e.g., A2058G)Reduced binding affinityVaries by mutation
Enzymatic Inactivationlnu genesAdenylation of clindamycinLincosamides only
Target Protectionlsa genesDrug eviction from ribosomeLincosamides, Streptogramin A

Understanding the prevalence and interplay of these mechanisms is critical for guiding clinical decisions and developing strategies to circumvent resistance.

Innovative Environmental Remediation Strategies for Lincosamide Contamination

The presence of antibiotics like clindamycin in the environment, stemming from human and veterinary use, is a growing public health concern. iwaponline.com These compounds are often not completely removed by conventional wastewater treatment plants (WWTPs) and can contribute to the selection and spread of antibiotic resistance in environmental bacteria. iwaponline.comresearchgate.net This has spurred research into innovative remediation strategies.

Advanced Oxidation Processes (AOPs) have emerged as a highly effective approach for degrading persistent organic pollutants, including antibiotics. nih.govnih.gov These methods rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), to break down complex molecules. jwent.net

Photocatalysis: Using semiconductors like titanium dioxide (TiO₂) under UV radiation has proven effective. One study demonstrated that a UV/TiO₂ process could achieve maximum clindamycin removal at a pH of 5. jwent.netjwent.net The degradation was found to follow pseudo-first-order kinetics. jwent.netjwent.net

Fenton and Fenton-like Processes: These processes use iron salts (like Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. mdpi.com Combining nanoscale zero-valent iron (nZVI) with H₂O₂ and ultrasound (sonolysis) has been shown to be more efficient at degrading clindamycin than the individual components alone. jwent.netresearchgate.net

Ozonation: Ozone (O₃), used alone or in combination with UV light or H₂O₂, is another powerful AOP for degrading organic compounds. mdpi.com

Non-thermal Plasma (NTP): This technology generates a cocktail of reactive oxygen species in atmospheric air plasma. Studies have shown that NTP can degrade over 90% of clindamycin in aqueous solutions within 15 minutes under neutral conditions. iwaponline.com

Other Remediation Techniques:

Sorption: Using materials like surfactant-modified zeolitic tuffs to adsorb clindamycin from water has shown promise. jwent.net

Bioremediation: Moving bed biofilm reactors have been utilized to remove clindamycin from the effluent of conventional WWTPs. jwent.net

Remediation Strategy Method Key Findings/Efficiency Reference
PhotocatalysisUV/TiO₂Optimal at pH 5; follows pseudo-first-order kinetics. jwent.netjwent.net
Fenton/SonolysisnZVI/H₂O₂/UltrasoundCombined system shows enhanced degradation efficiency. jwent.netresearchgate.net
Non-thermal PlasmaAtmospheric Air Plasma>90% degradation achieved in 15 minutes. iwaponline.com
SorptionSurfactant-modified zeolitesEffective removal over 12-15 hours. jwent.net

Future research must focus on scaling these technologies, assessing their economic viability, and understanding the toxicity of any degradation byproducts to ensure a comprehensive solution to lincosamide contamination. nih.gov

Investigation of Non-Ribosomal Molecular Targets and Interactions

While clindamycin is overwhelmingly recognized for its role as a protein synthesis inhibitor that targets the bacterial ribosome, emerging research is beginning to explore potential off-target effects and non-ribosomal interactions. nih.govrcsb.org Such investigations are crucial for a complete understanding of the drug's biological activity, including potential secondary mechanisms of action or unforeseen side effects.

Recent computational and experimental studies have started to screen for other potential binding partners. One study, while primarily focused on repurposing clindamycin derivatives for antitumor activity, used molecular docking to screen a large library of human protein targets. researchgate.net This research identified a G-protein-coupled receptor, specifically the adrenergic receptor β, as a potential target for a clindamycin derivative. researchgate.net The simulation suggested that the compound could modulate immune responses within a tumor microenvironment, hinting at immunomodulatory roles that may extend beyond the drug's primary antibacterial function. researchgate.netnih.gov

Although direct, high-affinity non-ribosomal targets responsible for its primary antibacterial effect have not been definitively identified in academic literature, this area represents a significant frontier. Uncovering such interactions could:

Explain certain anti-inflammatory or immunomodulatory properties observed clinically. nih.gov

Provide insights into idiosyncratic adverse reactions.

Open new avenues for drug repurposing, as suggested by the preliminary antitumor research. researchgate.net

This field of inquiry is still in its infancy, and further research using proteomic and systems biology approaches is required to validate these computational predictions and systematically search for novel molecular interactions of clindamycin within both bacterial and human cells.

Q & A

Q. What is the mechanism of action of clindamycin hydrochloride monohydrate, and how does it differ from bactericidal agents?

Clindamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting the 23S rRNA, thereby preventing peptide bond formation . Unlike bactericidal agents, it is bacteriostatic, suppressing bacterial growth rather than directly killing cells. This distinction is critical in experimental design, as static agents may require longer exposure times or combination therapies to achieve efficacy comparable to cidal drugs .

Q. What are the key structural features of clindamycin hydrochloride monohydrate that influence its pharmacokinetics and stability?

The molecule contains a chlorinated pyrrolidine-carboxamide group, a methylthio-galactopyranoside moiety, and a hydrochloride salt with a monohydrate crystalline structure . The hydrochloride salt enhances aqueous solubility, while the chlorination at the 7-position increases ribosomal binding affinity compared to its parent compound, lincomycin . Stability studies should account for hygroscopicity, with storage recommendations emphasizing tight containers and controlled humidity to prevent degradation .

Q. How is clindamycin hydrochloride monohydrate quantified in pharmaceutical formulations, and what analytical methods are validated for purity assessment?

High-performance liquid chromatography (HPLC) is the gold standard for potency determination. The USP methodology specifies a reversed-phase C18 column, mobile phase optimization (e.g., acetonitrile-phosphate buffer), and UV detection at 210 nm. Related substances, such as clindamycin B and 7-epiclindamycin, must be quantified to ensure purity ≤2% . Researchers should validate methods per ICH guidelines, including specificity, linearity (1–150 µg/mL), and precision (RSD <2%) .

Advanced Research Questions

Q. How do sub-minimum inhibitory concentrations (sub-MICs) of clindamycin hydrochloride monohydrate affect bacterial virulence factor expression?

Sub-MICs (0.1–0.5× MIC) suppress virulence factors in Staphylococcus aureus, including Panton-Valentine leukocidin (PVL), toxic shock syndrome toxin (TSST-1), and α-hemolysin (Hla), via ribosomal stress-mediated downregulation of agr quorum-sensing pathways . Experimental protocols should integrate transcriptomic analysis (e.g., RNA-seq) and toxin quantification (ELISA) to correlate sub-MIC exposure with virulence attenuation .

Q. What experimental strategies mitigate clindamycin resistance mediated by ribosomal methyltransferase (erm) genes?

Inducible resistance via erm genes (e.g., ermA, ermC) is common in streptococci and staphylococci. Researchers should:

  • Screen for erythromycin-clindamycin discordance (D-test) to detect inducible resistance .
  • Use combination therapies with efflux pump inhibitors (e.g., reserpine) or ribosomal protection disruptors .
  • Monitor methylation of 23S rRNA via MALDI-TOF MS or methylation-specific PCR .

Q. What pharmacokinetic-pharmacodynamic (PK/PD) models are optimal for in vivo efficacy studies of clindamycin hydrochloride monohydrate?

The AUC/MIC ratio is the primary PK/PD index for efficacy. In murine infection models, a target AUC/MIC ≥250 predicts therapeutic success. Key parameters include:

  • Oral bioavailability: ~90% in humans, with peak serum concentrations (Cmax) of 2.5 µg/mL within 45 minutes .
  • Half-life: 2.4 hours, necessitating dosing intervals ≤8 hours .
  • Tissue penetration: Adjust doses for abscess or biofilm models where penetration is reduced .

Q. How do formulation excipients (e.g., lactose monohydrate) impact clindamycin hydrochloride stability in capsule formulations?

Lactose monohydrate can undergo Maillard reactions with primary amines under high humidity, leading to degradation products. Accelerated stability studies (40°C/75% RH) should monitor:

  • Loss of potency via HPLC (≤5% degradation over 6 months).
  • Formation of clindamycin-related compounds (e.g., epimers) .
  • Use alternative stabilizers (e.g., microcrystalline cellulose) in hygroscopic environments .

Q. What are the sources of data contradiction in studies evaluating clindamycin’s efficacy against methicillin-resistant Staphylococcus pseudintermedius (MRSP)?

Discrepancies arise from:

  • Geographic variability in resistance genes (e.g., higher ermB prevalence in Australian MRSP isolates ).
  • In vitro susceptibility vs. in vivo failure due to biofilm formation or host immune modulation .
  • Misclassification of inducible resistance without D-test confirmation .

Methodological Considerations

Q. How should researchers design experiments to study clindamycin’s impact on the gut microbiome and Clostridioides difficile proliferation?

  • Use gnotobiotic mouse models to isolate antibiotic effects from confounding microbiota.
  • Quantify C. difficile toxin B via PCR or cytotoxicity assays post-treatment .
  • Integrate metagenomic sequencing to assess dysbiosis (e.g., loss of Bacteroidetes) .

Q. What protocols ensure accurate measurement of clindamycin hydrochloride monohydrate’s minimum biofilm eradication concentration (MBEC)?

  • Use Calgary Biofilm Device or microtiter plate assays with 24-hour biofilm maturation.
  • Include negative controls (biofilm-free wells) and stain with 0.1% crystal violet for biomass quantification.
  • Adjust MBEC values for pH (biofilms acidify microenvironments, reducing drug activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.